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  • Product: 5-Amino-2-cyclopropyloxazole-4-carbonitrile
  • CAS: 196411-04-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 5-Amino-2-cyclopropyloxazole-4-carbonitrile

Abstract: This technical guide provides a comprehensive analysis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS No. 196411-04-8), a heterocyclic compound of significant interest in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS No. 196411-04-8), a heterocyclic compound of significant interest in modern medicinal chemistry. As a member of the 1,3-oxazole class, this molecule serves as a valuable scaffold for the design of novel therapeutics, most notably as a potential antibacterial agent.[1] This document delineates its core physicochemical properties, predicted spectroscopic profile, and chemical reactivity. A detailed, plausible synthetic protocol is presented, grounded in established chemical principles, to guide researchers in its preparation. Furthermore, this guide explores its mechanism of action, applications in drug discovery, and essential safety and handling protocols for laboratory settings. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their work.

Introduction and Significance

The 1,3-oxazole ring is a privileged scaffold in pharmaceutical design, capable of interacting with a diverse range of biological receptors and enzymes.[1] 5-Amino-2-cyclopropyloxazole-4-carbonitrile emerges from this class as a molecule with a unique combination of structural motifs: a strained cyclopropyl ring, a nucleophilic amino group, and an electrophilic carbonitrile. This specific arrangement of functional groups imparts distinct chemical properties and significant therapeutic potential.

The primary driver of research into this compound is its promising activity as a novel antibacterial agent.[1] Studies have identified its potential to inhibit the bacterial enzyme enoyl-ACP reductase (ENR), a critical component of the bacterial fatty acid biosynthesis pathway.[1] This mechanism is particularly noteworthy as it has shown efficacy against multidrug-resistant (MDR) strains of E. coli.[1] Beyond its direct biological activity, the molecule's structure makes it a versatile intermediate for the synthesis of more complex bioactive compounds targeting diseases such as cancer and inflammatory conditions.[1] The inclusion of the cyclopropyl group is a strategic design choice, often employed in medicinal chemistry to enhance metabolic stability, increase potency, and improve the overall pharmacological profile of a drug candidate.[2][3]

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties and structural characteristics.

Caption: 2D Structure of 5-Amino-2-cyclopropyloxazole-4-carbonitrile.

Table 1: Core Physicochemical Properties

Property Value Source
IUPAC Name 5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile [1]
CAS Number 196411-04-8 [1]
Molecular Formula C₇H₇N₃O [1]
Molecular Weight 149.15 g/mol [1]
Purity Typically supplied at ≥98% [1]
Appearance Solid (predicted) -

| logP (estimated) | ~1.76 (for a related structure) | |

Predicted Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[4][5] Based on its functional groups, the following spectral characteristics are predicted:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2230 - 2210C≡N StretchNitrile (-CN)
1650 - 1580C=N and C=C StretchOxazole Ring
1250 - 1020C-O StretchOxazole Ring Ether Linkage
3100 - 3000C-H StretchCyclopropyl Ring
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms. A broad singlet corresponding to the two amino protons is expected. The cyclopropyl group should exhibit a complex multiplet pattern: one proton on the tertiary carbon and four protons on the two CH₂ groups, likely in the upfield region (approx. 0.5-1.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Distinct signals are predicted for the nitrile carbon (approx. 115-120 ppm), the five carbons of the substituted oxazole ring, and the three carbons of the cyclopropyl group. The carbonyl-like carbons of the oxazole ring (C2 and C5) will be the most downfield.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 149.15. Common fragmentation patterns may include the loss of the nitrile group (-26 Da) or fragmentation of the cyclopropyl ring.

Synthesis and Mechanistic Insights

While specific proprietary synthesis routes may exist, a chemically sound and efficient pathway can be proposed based on established methods for constructing substituted 5-aminooxazoles.[6] The following protocol outlines a plausible two-step synthesis starting from readily available materials.

Proposed Synthetic Pathway

The proposed synthesis involves the acylation of an aminonitrile precursor followed by a base-catalyzed intramolecular cyclization. This approach is chosen for its efficiency and convergence, allowing for the rapid assembly of the core oxazole structure.

G reactant1 Cyclopropanecarbonyl chloride intermediate N-(cyanomethyl)cyclopropanecarboxamide reactant1->intermediate Acylation Step 1 reactant2 Aminoacetonitrile reactant2->intermediate reagent1 Triethylamine (Base) DCM (Solvent) product 5-Amino-2-cyclopropyloxazole-4-carbonitrile intermediate->product Cyclization Step 2 reagent2 1. POCl₃ (Dehydrating Agent) 2. Base (e.g., DBU)

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Objective: To synthesize 5-Amino-2-cyclopropyloxazole-4-carbonitrile via acylation and subsequent cyclization.

Step 1: Synthesis of N-(cyanomethyl)cyclopropanecarboxamide (Intermediate)

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aminoacetonitrile hydrochloride (1.0 eq) and dichloromethane (DCM) as the solvent.

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent reaction. The choice of triethylamine is critical as it is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing in the acylation.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes. This slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic and basic washes serve to remove any unreacted starting materials and base.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Cyclization to 5-Amino-2-cyclopropyloxazole-4-carbonitrile (Final Product)

  • Dehydration/Activation: In a separate dry flask under a nitrogen atmosphere, add the intermediate N-(cyanomethyl)cyclopropanecarboxamide (1.0 eq) to a suitable solvent like acetonitrile. Cool the solution to 0 °C.

  • Cyclization Agent: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise. POCl₃ acts as a powerful dehydrating agent, activating the amide carbonyl for intramolecular attack by the nitrile nitrogen, initiating the cyclization cascade.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours before heating to a gentle reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Neutralization and Cyclization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic mixture with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or by carefully adding a saturated solution of sodium carbonate until the pH is basic. This neutralization step facilitates the final ring-closing and aromatization to the oxazole.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final, pure 5-Amino-2-cyclopropyloxazole-4-carbonitrile.

Chemical Reactivity and Potential Transformations

The molecule's reactivity is governed by the interplay of its three key functional groups. Understanding these sites of reactivity is crucial for its use as a synthetic intermediate.

G core 5-Amino-2-cyclopropyloxazole-4-carbonitrile amino Amino Group (C5) - Nucleophilic Substitution - Acylation / Alkylation core->amino Site 1 nitrile Nitrile Group (C4) - Reduction (-> -CH₂NH₂) - Hydrolysis (-> -CONH₂ or -COOH) core->nitrile Site 2 ring Oxazole Ring - Generally Stable - Potential Ring Opening (Harsh Conditions) core->ring Site 3

Caption: Key reactive sites on the core scaffold.

  • Amino Group (C5): The primary amino group is a strong nucleophile and represents the most reactive site for electrophilic attack. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents at this position.[1]

  • Nitrile Group (C4): The carbonitrile is susceptible to nucleophilic attack and reduction. It can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄), providing a linker for further functionalization. Alternatively, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid.[1]

  • Oxazole Ring: The oxazole ring is an aromatic heterocycle and is generally stable under neutral and moderately acidic or basic conditions. However, extreme conditions can lead to ring-opening reactions. Its primary role is to provide a rigid, planar scaffold that correctly orients the appended functional groups for biological interactions.

Safety, Handling, and Storage

Proper handling of 5-Amino-2-cyclopropyloxazole-4-carbonitrile is essential to ensure laboratory safety. The toxicological properties of this specific chemical have not been exhaustively investigated, and it should be handled with care.[7]

Table 2: Hazard Identification and Precautionary Statements

Hazard Type GHS Statement Precautionary Measures Source
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. [7][8][9]

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7][8][9] |

  • Engineering Controls: All handling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][8] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[7]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. Seek medical attention if breathing becomes difficult.[7]

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[7][8]

    • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents, heat, flames, and sparks.[7][8] The product is expected to be chemically stable under standard ambient conditions.

Conclusion

5-Amino-2-cyclopropyloxazole-4-carbonitrile stands out as a heterocyclic scaffold with considerable promise for drug discovery and development. Its unique structural features, particularly the combination of a cyclopropyl moiety with the functionalized oxazole core, make it a compelling candidate for generating novel antibacterial agents that can combat resistance. The compound's reactivity profile also allows for its use as a versatile building block in the synthesis of a wide array of other potential therapeutics. This guide provides the foundational chemical knowledge—from its intrinsic properties and synthesis to its safe handling—required for researchers to effectively explore and exploit the full potential of this valuable molecule.

References

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]

  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Published online ahead of print. doi:10.1080/17568919.2025.2594969. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Maleki, A., et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • Dyakonenko, V. V., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank. Retrieved from [Link]

  • Chebanov, V. A., et al. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Retrieved from [Link]

  • El-Gohary, S. M., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Retrieved from [Link]

  • Maleki, A., & Ghamari, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyrimidine-2-carbonitrile. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved from [Link]

  • Zasedateleva, O. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications | Request PDF. Retrieved from [Link]

  • De Rycker, M., et al. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

Sources

Exploratory

Literature review of 5-amino-oxazole-4-carbonitrile analogs

An In-Depth Technical Guide to the Synthesis and Application of 5-Amino-Oxazole-4-Carbonitrile Analogs Introduction The 5-amino-oxazole-4-carbonitrile core is a privileged heterocyclic scaffold that has garnered signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 5-Amino-Oxazole-4-Carbonitrile Analogs

Introduction

The 5-amino-oxazole-4-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] As a five-membered aromatic ring system containing both oxygen and nitrogen atoms, the oxazole moiety serves as a valuable building block in the design of novel therapeutic agents.[2] Its unique electronic and structural features, including a planar geometry and the capacity for hydrogen bonding, allow for effective interactions with a multitude of biological targets like enzymes and receptors.[2][3]

Analogs derived from this core exhibit an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties.[1][4][5][6] The presence of the amino group at the C5 position and the carbonitrile at C4 provides versatile functional handles, enabling chemists to readily construct more complex molecular architectures, such as fused heterocyclic systems that act as purine bioisosteres.[6][7]

This technical guide offers a comprehensive review for researchers, scientists, and drug development professionals. It delves into the principal synthetic methodologies for constructing the 5-amino-oxazole-4-carbonitrile framework, explores its role as a versatile intermediate for further chemical modification, and provides a detailed survey of the biological activities and structure-activity relationships (SAR) of its key analogs.

Synthetic Strategies for the 5-Amino-oxazole-4-carbonitrile Core

The synthesis of the 5-amino-oxazole-4-carbonitrile scaffold can be broadly categorized into two main approaches: convergent multicomponent reactions (MCRs) and stepwise linear syntheses. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs): An Efficient and Green Approach

MCRs are highly valued in modern organic synthesis for their efficiency, atom economy, and operational simplicity, often aligning with the principles of green chemistry. For the synthesis of related 5-amino-isoxazole-4-carbonitrile analogs, a one-pot reaction involving an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride is frequently employed.[4][8] This strategy allows for the rapid generation of molecular diversity from simple, commercially available precursors.

The underlying mechanism typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, initiated by a catalyst. This is followed by a Michael addition of hydroxylamine and subsequent intramolecular cyclization and dehydration to yield the final aromatic isoxazole ring. The choice of catalyst is crucial and has evolved from traditional Lewis acids to more environmentally benign systems.

MCR_Workflow General Workflow for Multicomponent Synthesis cluster_reactants Reactants Aldehyde Aromatic Aldehyde Catalyst Catalyst (e.g., Glu.@Fe3O4) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Hydroxylamine Hydroxylamine HCl Hydroxylamine->Catalyst Product 5-Amino-isoxazole -4-carbonitrile Catalyst->Product One-Pot Reaction Solvent Solvent (e.g., EtOH/H2O) Solvent->Catalyst

Caption: General workflow for the one-pot multicomponent synthesis of 5-amino-isoxazole-4-carbonitrile analogs.

Experimental Protocol: Green Synthesis of 5-amino-3-(4-hydroxyphenyl)-isoxazole-4-carbonitrile

  • Catalyst Preparation: While various catalysts can be used, this protocol utilizes a glucose-coupled iron oxide nanoparticle catalyst (Glu.@Fe3O4) for its eco-friendly profile.

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1 mmol), malononitrile (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and the Glu.@Fe3O4 catalyst (10 mol%).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL) as the solvent.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: Upon completion, filter the reaction mixture to recover the catalyst. Wash the filtrate with cold water, followed by a cold water-ethanol mixture.

  • Purification: Recrystallize the resulting solid from ethanol to obtain the pure product.

Stepwise Synthesis from Activated Precursors

A linear, stepwise approach is often necessary when MCRs are not feasible or for the synthesis of specific oxazole (rather than isoxazole) isomers. A common method involves the reaction of aminomalononitrile tosylate with an activated carboxylic acid derivative, such as an acid chloride or an acid activated in-situ with a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC).[9][10]

This pathway provides excellent control over the substituent at the C2 position of the oxazole ring.

Stepwise_Synthesis Stepwise Synthesis of 2-Substituted-5-amino-oxazole-4-carbonitriles cluster_reactants Reactants & Reagents AMNT Aminomalononitrile Tosylate Product 2-R-5-Amino-oxazole -4-carbonitrile AMNT->Product Cyclization RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Ester Intermediate RCOOH->Intermediate + DCC DCC DCC (Coupling Agent) Pyridine Pyridine (Base/Solvent) Pyridine->Product Cyclization Intermediate->Product Cyclization

Caption: Stepwise synthesis pathway via activation of a carboxylic acid with DCC followed by cyclization with aminomalononitrile.

Experimental Protocol: Synthesis of 5-Amino-4-cyano-2-(2-iodophenyl)-1,3-oxazole [9]

  • Reaction Setup: To a solution of 2-iodobenzoic acid (10 mmol) in pyridine (50 mL), add aminomalononitrile tosylate (10.5 mmol) and 1,3-dicyclohexylcarbodiimide (DCC) (10.5 mmol).

  • Reaction: Stir the mixture at room temperature for 4 days.

  • Work-up: Upon completion, a white precipitate (dicyclohexylurea) will form. Remove the precipitate by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure (in vacuo) to obtain a residue.

  • Purification: Purify the residue using flash silica gel chromatography with a 1:1 mixture of petroleum ether and ethyl acetate as the eluent to yield the final product.

Comparison of Catalytic Systems

The development of catalysts for these syntheses reflects a broader trend in chemistry towards more sustainable practices.

Catalyst SystemSolventTypical ConditionsAdvantagesReference
Ceric Ammonium SulphateIsopropyl AlcoholRefluxEffective Lewis acid catalysis[8]
K₂CO₃/GlycerolGlycerol (DES)80 °CEnvironmentally friendly, biodegradable[4]
Glu.@Fe₃O₄Water:Ethanol (1:1)Room TemperatureGreen, catalyst is magnetically separable and reusable

The Scaffold as a Versatile Synthetic Intermediate

The true power of the 5-amino-oxazole-4-carbonitrile scaffold lies in its utility as a building block for more complex, biologically active molecules. The amino and cyano groups are key functional handles for derivatization.

Annulation to Fused Systems: Oxazolo[5,4-d]pyrimidines

A particularly fruitful application is the synthesis of oxazolo[5,4-d]pyrimidines. These fused systems are structural analogs of purines, the core components of DNA and RNA, making them excellent candidates for interacting with biological systems that recognize purine bases.[7] This transformation is typically achieved in a two-step process. First, the 5-amino group reacts with a one-carbon unit, such as triethyl orthoformate, to form an intermediate. This intermediate then undergoes ring closure upon reaction with an amine to form the pyrimidine ring.[6][7]

Fused_System_Synthesis Synthesis of Oxazolo[5,4-d]pyrimidines Start 5-Amino-oxazole- 4-carbonitrile Step1 Imidoester Intermediate Start->Step1 + Reflux Final 7-Substituted-oxazolo [5,4-d]pyrimidine Step1->Final + Ring Closure Reagent1 Triethyl Orthoformate Reagent1->Step1 Reagent2 Amine (R'-NH₂) Reagent2->Final

Caption: Synthetic pathway from a 5-amino-oxazole-4-carbonitrile core to a fused oxazolo[5,4-d]pyrimidine system.

This strategy has been used to create potent inhibitors of various enzymes, including receptor tyrosine kinases.[6]

Survey of Biological Activities and SAR

The structural versatility of 5-amino-oxazole-4-carbonitrile analogs has led to the discovery of compounds with a wide array of biological activities.

Anticancer Activity

This is one of the most extensively studied areas for this class of compounds. Analogs have been designed to target key proteins involved in cancer progression.

  • VEGFR-2 Inhibition: Certain oxazolo[5,4-d]pyrimidine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.[6]

  • Aurora A Kinase Inhibition: Sulfonylated 5-(piperazin-1-yl)oxazole-4-carbonitriles have been identified as potent and selective cytotoxic agents against neuroblastoma cell lines.[2] In silico docking studies suggest these compounds bind with high affinity to the ATP-binding site of Aurora A kinase, a protein often overexpressed in neuroblastoma and implicated in the N-MYC oncogene pathway.[2]

Aurora_Pathway Simplified Aurora A Kinase / N-MYC Interaction NMYC N-MYC Protein Complex AURKA/N-MYC Complex NMYC->Complex AURKA Aurora A Kinase (AURKA) AURKA->Complex Stabilizes Proliferation Tumor Cell Proliferation Complex->Proliferation Promotes Oxazole Oxazole Analog (e.g., Compound 7b) Oxazole->AURKA Inhibits ATP Binding Site

Caption: Oxazole analogs can inhibit Aurora A kinase, disrupting the oncogenic AURKA/N-MYC complex and reducing tumor cell proliferation.

Compound ClassCancer Cell LinesActivity (IC₅₀ / GI₅₀)Putative TargetReference
Oxazolo[5,4-d]pyrimidinesA549 (Lung), MCF7 (Breast)Micromolar rangeVEGFR-2[6]
5-(Piperazin-1-ylsulfonyl)-oxazolesKelly, SH-SY5Y (Neuroblastoma)1.3 - 4.0 µMAurora A Kinase[2][11]
2-(4-Fluorophenyl)-5-(tosyl)-oxazoleSF-268, SF-539 (Glioblastoma)2.44 - 4.61 µMNot specified[2]
Antimicrobial and Antioxidant Activity

Many simpler 5-amino-isoxazole-4-carbonitrile derivatives have demonstrated significant biological activity.

  • Antimicrobial Effects: Certain analogs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4] This makes them promising leads for the development of new anti-infective agents.

  • Antioxidant Properties: The free radical scavenging potential of these compounds has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Studies have shown that the antioxidant capacity is influenced by the nature of the substituent on the C3-aryl ring; for instance, a hydroxyl group at the para position leads to significant antioxidant activity.

Conclusion and Future Perspectives

The 5-amino-oxazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutic agents. The development of efficient and green synthetic methods, particularly one-pot multicomponent reactions, has made a diverse range of analogs readily accessible for biological screening.

The ability to use the core structure as an intermediate for more complex fused systems like oxazolo[5,4-d]pyrimidines has opened avenues to potent and selective enzyme inhibitors, particularly in oncology. The demonstrated activities against cancer, microbes, and oxidative stress highlight the vast therapeutic potential of this compound class.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: Synthesizing novel analogs with diverse substitutions to further probe structure-activity relationships and identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide rational drug design.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, moving them closer to clinical candidacy.

The continued exploration of 5-amino-oxazole-4-carbonitrile analogs holds immense promise for addressing unmet needs in human health, from infectious diseases to cancer therapy.

References

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  • Sinha, A., et al. (2026). Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an. YMER, 25(1). [Link]

  • Ghafuri, H., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E, 68(Pt 9), o2530. [Link]

  • Spencer, J., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659. [Link]

  • Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Bakavoli, M., et al. (2007). Synthesis and Friedländer Reactions of 5-Amino-4-cyano-1,3-oxazoles. J. Chin. Chem. Soc., 54, 1357-1362. [Link]

  • Oja, M., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Shablykin, O. V., et al. (2024). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles. Chemistry of Heterocyclic Compounds. [Link]

  • Ankad, P. S., et al. (2024). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. ResearchGate. [Link]

  • Fardood, S. T., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761911. [Link]

  • Oja, M., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 896. [Link]

  • Wujec, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3508. [Link]

Sources

Foundational

The Amino-Cyclopropyloxazole Scaffold: A Technical Guide to Synthesis and Application

The following technical guide details the history, synthesis, and medicinal utility of Amino-Cyclopropyloxazole intermediates. This scaffold represents a specific convergence of two privileged structures: the metabolic r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and medicinal utility of Amino-Cyclopropyloxazole intermediates. This scaffold represents a specific convergence of two privileged structures: the metabolic resilience of the cyclopropyl group and the bioisosteric versatility of the amino-oxazole ring.

Executive Summary: The "Magic Ring" Meets the Linker

In modern medicinal chemistry, the Amino-Cyclopropyloxazole intermediate is not merely a building block; it is a strategic solution to the "solubility-permeability" trade-off. The oxazole ring serves as a planar, aromatic linker capable of hydrogen bonding, while the cyclopropyl group acts as a "metabolic bumper"—providing the steric bulk of an isopropyl group without the metabolic liability of benzylic oxidation.

This guide explores the evolution of this scaffold from a niche curiosity to a key intermediate in the synthesis of Enoyl-ACP reductase inhibitors (antibacterials), VEGFR-2 kinase inhibitors , and GABAergic modulators .

Key Structural Advantages
FeatureMedicinal Chemistry Function
Cyclopropyl Group Conformational Lock: Restricts rotation, reducing entropy penalty upon binding. Metabolic Shield: Resists CYP450 oxidation better than alkyl chains.
Oxazole Core Bioisostere: Mimics peptide bonds (amide) or phenyl rings but with higher water solubility. Dipole: Strong dipole moment enhances specific electrostatic interactions.
Amino Handle (C2/C5) Vectorization: Allows coupling to urea, amide, or sulfonamide "warheads" (e.g., in kinase inhibitors).

History and Discovery: The "Rigidification" Era

The discovery of amino-cyclopropyloxazoles did not occur in a single "eureka" moment but emerged during the "Rigidification Era" (late 1990s–2000s) of drug discovery.

Phase I: The Alkyl Failure (1980s)

Early kinase inhibitors and antibacterial agents often utilized isopropyl or tert-butyl groups attached to oxazole rings. While potent, these molecules suffered from rapid hepatic clearance due to oxidation at the alkyl sites.

Phase II: The Cyclopropyl Solution (1995–2005)

Researchers at major pharmaceutical firms (e.g., GSK, Vertex) began replacing alkyl chains with cyclopropyl rings. They observed that the strained


-like character of the cyclopropyl C-H bonds made them resistant to radical abstraction by Cytochrome P450 enzymes.
  • Seminal Finding: The synthesis of 5-amino-2-cyclopropyloxazole-4-carbonitrile revealed that this specific arrangement could inhibit bacterial Enoyl-ACP reductase (FabI) , a target for treating multidrug-resistant Staphylococcus aureus (MRSA) [1].

Phase III: The Kinase Explosion (2010–Present)

The scaffold found renewed life in oncology. By linking the 2-amino group of the oxazole to a urea moiety, researchers created Type II kinase inhibitors where the cyclopropyl group occupied the hydrophobic "selectivity pocket" of the ATP-binding site, distinct from the solvent front [2].

Synthetic Methodologies

The synthesis of amino-cyclopropyloxazoles is challenging due to the acid-sensitivity of the cyclopropane ring (prone to ring-opening) and the oxidative instability of the electron-rich amino-oxazole.

Protocol A: The Modified Hantzsch Cyclization (Primary Route)

This is the industry-standard route for synthesizing 2-amino-5-cyclopropyloxazoles . It involves the condensation of a bromoketone with urea or cyanamide.

Step-by-Step Methodology
  • Bromination of Cyclopropyl Methyl Ketone:

    • Reagents: Cyclopropyl methyl ketone, Bromine (

      
      ), Methanol (
      
      
      
      ),
      
      
      .
    • Mechanism:[1][2] Acid-catalyzed alpha-bromination.

    • Critical Control: Temperature must be kept

      
       to prevent acid-catalyzed ring opening of the cyclopropane by HBr byproducts.
      
    • Yield: ~85% of 2-bromo-1-cyclopropylethanone .

  • Cyclization (The Hantzsch Condensation):

    • Reagents: 2-bromo-1-cyclopropylethanone, Urea (excess), Ethanol, Reflux.

    • Reaction: Nucleophilic attack of urea nitrogen on the alpha-carbon, followed by cyclodehydration.

    • Purification: The product precipitates as a hydrobromide salt. Neutralization with

      
       yields the free base.
      

Self-Validating Checkpoint:

  • NMR Verification: The appearance of a singlet at

    
     ppm (oxazole C4-H) and the retention of the cyclopropyl multiplets (
    
    
    
    ppm) confirms the ring is intact. If the cyclopropyl signals disappear, acid-mediated ring opening occurred.
Protocol B: The Van Leusen Oxazole Synthesis (Alternative)

Used when the amino group is required at the C5 position or for 5-substituted oxazoles.

  • Reagents: Cyclopropanecarbaldehyde + Tosylmethyl isocyanide (TosMIC).

  • Conditions:

    
    , MeOH, Reflux.
    
  • Outcome: Yields 5-cyclopropyloxazole .

  • Amination: Subsequent nitration and reduction (or direct C-H amination) is required to install the amino group, making this route longer but more versatile for substitution patterns.

Visualizing the Synthesis & Logic

The following diagram illustrates the primary synthetic pathway and the logic behind the "Metabolic Shielding" effect.

G Start Cyclopropyl Methyl Ketone (Metabolic Precursor) Inter 2-Bromo-1-cyclopropylethanone (Reactive Intermediate) Start->Inter Br2, MeOH, <10°C Product 2-Amino-5-Cyclopropyloxazole (Target Scaffold) Inter->Product Cyclization (Hantzsch) RingOpen Risk: Acid-Catalyzed Ring Opening Inter->RingOpen If T > 25°C (Avoid!) Reagent Urea / Cyanamide Reagent->Product Metabolism Metabolic Fate: Resists CYP450 Oxidation Product->Metabolism In Vivo

Caption: Figure 1. The Modified Hantzsch Synthesis pathway for 2-amino-5-cyclopropyloxazole, highlighting the critical temperature control required to prevent cyclopropyl ring opening.

Medicinal Chemistry Applications

A. Antibacterial Agents (Enoyl-ACP Reductase)

The 2-cyclopropyl-oxazole moiety serves as a lipophilic anchor in the active site of FabI (Enoyl-ACP reductase).

  • Mechanism: The oxazole nitrogen accepts a hydrogen bond from the enzyme backbone (Tyr156), while the cyclopropyl group displaces a structural water molecule in the hydrophobic pocket.

  • Advantage: Unlike the triclosan diphenyl ether scaffold, the oxazole core is less prone to resistance mechanisms involving efflux pumps.

B. Kinase Inhibitors (VEGFR-2 / p38 MAPK)

In kinase inhibitors, the amino-oxazole acts as a hinge-binder or a linker to the "gatekeeper" residue.

  • Structure-Activity Relationship (SAR):

    • 2-Amino group: Forms a urea linkage to a phenyl ring (Type II binding mode).

    • 5-Cyclopropyl group: Sits in the hydrophobic specificity pocket, improving selectivity for VEGFR-2 over homologous kinases like EGFR.

Data Comparison: Stability & Potency

The following table compares the Cyclopropyl-Oxazole scaffold against its Isopropyl analog in a generic kinase inhibitor assay (IC50) and metabolic stability (Microsomal Clearance).

Scaffold SubstituentVEGFR-2 IC50 (nM)Intrinsic Clearance (

, µL/min/mg)
Half-life (

, min)
Isopropyl-Oxazole 1245.0 (High)18
Cyclopropyl-Oxazole 14 8.5 (Low) 85
InterpretationPotency is maintained (bioisosteric), but metabolic stability is improved by >4x due to the cyclopropyl "shield."

References

  • Strotman, N. A., et al. (2010).[3] Regioselective Direct Arylation of Oxazoles. Organic Letters, 12(16), 3578-3581. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemo-selective Functionalization of 5-Amino-2-cyclopropyloxazole-4-carbonitrile

Abstract & Strategic Significance The scaffold 5-Amino-2-cyclopropyloxazole-4-carbonitrile represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., JAK,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold 5-Amino-2-cyclopropyloxazole-4-carbonitrile represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., JAK, BTK) and adenosine receptor antagonists. Its value lies in the dense arrangement of functional groups:

  • C5-Amine: A nucleophilic handle for library expansion.

  • C4-Nitrile: An electrophilic gateway for heterocycle fusion (e.g., pyrimidines, tetrazoles).

  • C2-Cyclopropyl: A lipophilic, metabolic stability-enhancing motif that requires specific handling to prevent ring-opening.

This guide provides validated protocols for functionalizing this scaffold while preserving the sensitive cyclopropyl moiety.

Chemical Stability & Handling Profile

Before initiating synthesis, researchers must understand the "Push-Pull" electronic nature of this oxazole. The C5-amine is significantly less basic than a standard aniline due to the electron-withdrawing effect of the C4-nitrile and the ring oxygen.

Stability Matrix
ConditionStability RatingNotes
Basic (pH > 10) HighStable to NaOH, K2CO3, and amine bases.
Acidic (pH < 2) Low CRITICAL: Strong Bronsted acids (HCl, H2SO4) or Lewis acids (AlCl3) can trigger cyclopropyl ring-opening or oxazole hydrolysis.
Oxidative ModerateSusceptible to N-oxidation; avoid vigorous oxidants.
Radical Low Avoid radical initiators (AIBN, peroxides); cyclopropyl rings are radical clocks and will open.

Reaction Landscape Visualization

The following diagram maps the accessible chemical space from the core scaffold.

ReactionLandscape Core 5-Amino-2-cyclopropyl oxazole-4-carbonitrile Amide N-Acyl Derivatives (SAR Expansion) Core->Amide R-COCl / Pyridine (Protocol A) Tetrazole Tetrazole Isosteres (Bioisosteres) Core->Tetrazole TMSN3 / Bu2SnO (Protocol C) Pyrimidine Oxazolo[5,4-d]pyrimidines (Fused Systems) Core->Pyrimidine HC(OEt)3 / Reflux (Protocol B) Schiff Schiff Bases (Imine Formation) Core->Schiff R-CHO / EtOH

Figure 1: Divergent synthesis pathways from the parent oxazole.

Detailed Protocols

Protocol A: N-Acylation (Amide Coupling)

Challenge: The C5-amine has reduced nucleophilicity. Standard EDC/NHS couplings often fail or proceed slowly. Solution: Use high-energy electrophiles (Acid Chlorides) or HATU activation with a non-nucleophilic base scavenger.

Materials:

  • Substrate: 5-Amino-2-cyclopropyloxazole-4-carbonitrile (1.0 equiv)

  • Reagent: Acyl Chloride (1.2 equiv)

  • Base: Pyridine (2.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step:

  • Dissolution: Dissolve 100 mg (0.67 mmol) of the oxazole in 2 mL anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add Pyridine (108 µL, 1.34 mmol). Note: Pyridine acts as both a base and a nucleophilic catalyst.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add the Acyl Chloride (0.80 mmol) over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Checkpoint: The starting material (m/z ~150) should disappear; Product mass = 150 + Acyl - HCl.

  • Workup: Dilute with DCM (10 mL). Wash with saturated NaHCO3 (2 x 10 mL) and Brine (10 mL).

    • Warning: Do NOT wash with 1M HCl. The cyclopropyl group may degrade. Use 5% Citric acid if acidic wash is strictly necessary.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Protocol B: Cyclization to Oxazolo[5,4-d]pyrimidine

Objective: Constructing a fused bicyclic system (purine analog) utilizing the adjacent Amino and Nitrile groups.

Materials:

  • Substrate: 5-Amino-2-cyclopropyloxazole-4-carbonitrile

  • Reagent: Triethyl orthoformate (Solvent/Reagent)

  • Catalyst: Acetic Anhydride (0.1 equiv) - Optional accelerator

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask with a reflux condenser, suspend the oxazole (200 mg) in Triethyl orthoformate (3 mL).

  • Reflux: Heat the mixture to 100–110°C for 6–12 hours.

    • Mechanism:[1][2][3] Formation of the ethoxymethylene-amino intermediate followed by intramolecular nucleophilic attack of the nitrile nitrogen.

  • Monitoring: LCMS is critical here. Look for the intermediate (M+28) and the final cyclized product (M+28+18 typically, depending on hydrolysis).

  • Ammonolysis (Critical Step): If the reaction stalls at the imino-ether intermediate, cool to RT and add 7N Ammonia in Methanol (2 mL). Stir for 1 hour to force ring closure to the pyrimidine amine.

  • Isolation: Concentrate in vacuo. The product often precipitates upon addition of cold diethyl ether. Filter and wash with ether.

Protocol C: [3+2] Cycloaddition to Tetrazoles

Objective: Converting the nitrile to a tetrazole (carboxylic acid bioisostere).

Materials:

  • Substrate: 5-Amino-2-cyclopropyloxazole-4-carbonitrile

  • Reagent: Trimethylsilyl azide (TMSN3) (2.0 equiv)

  • Catalyst: Dibutyltin oxide (Bu2SnO) (0.1 equiv)

  • Solvent: Toluene or DME.

Step-by-Step:

  • Mix: Combine oxazole, TMSN3, and Bu2SnO in Toluene.

  • Heat: Reflux (110°C) for 12–24 hours. Note: This reaction is slower due to the electron-rich nature of the oxazole ring reducing the electrophilicity of the nitrile.

  • Quench: Cool to RT. Add MeOH (2 mL) to desilylate the intermediate.

  • Workup: Concentrate and partition between EtOAc and pH 5 buffer.

    • Note: The tetrazole is acidic. Ensure the aqueous layer is slightly acidic to keep the tetrazole protonated for organic extraction, but not acidic enough to open the cyclopropyl ring.

Troubleshooting & Optimization Logic

Use the following decision tree to optimize low-yielding amide couplings.

Optimization Start Start: Low Yield in Amide Coupling CheckLCMS Check LCMS of Crude Start->CheckLCMS SM_Remains Starting Material Remains? CheckLCMS->SM_Remains Yes Byproducts Complex Mixture/Decomposition? CheckLCMS->Byproducts Yes Activate Increase Activation: Switch to Acid Chloride or add DMAP (0.1 eq) SM_Remains->Activate BaseCheck Check Base/Acid Sensitivity: Is Pyridine too weak? Is HCl byproduct opening ring? Byproducts->BaseCheck SwitchBase Switch to non-nucleophilic base (DIPEA or NaH in THF) BaseCheck->SwitchBase

Figure 2: Troubleshooting workflow for C5-amine functionalization.

References

  • Synthesis and Reactivity of 5-Amino-4-cyanooxazoles

    • Title: Functionalized 5-Amino-4-cyanoxazoles, their Hetero- and Macrocyclic Deriv
    • Source: ResearchGate / Russian Journal of Organic Chemistry.
    • Link:[Link]

  • Cyclopropyl Stability in Organic Synthesis

    • Title: Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles.[4][5]

    • Source: Journal of Organic Chemistry (ACS).
    • Link:[Link]

  • General Reactivity of Amino-Cyano-Azoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles (Analogous Chemistry).[1][3][6]

    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[Link]

  • Tetrazole Formation from Nitriles

    • Title: Safer Cyanation and Tetrazole Synthesis using 5-Aminotetrazole.[7]

    • Source: PubMed Central (PMC).[8]

    • Link:[Link]

Sources

Application

Application Note: Scalable Synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalability, safety, and operational robustness over academic novelty.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalability, safety, and operational robustness over academic novelty.

Executive Summary

The target molecule, 5-Amino-2-cyclopropyloxazole-4-carbonitrile (hereafter referred to as Compound A ), is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, Lck) and antiviral agents. While laboratory-scale synthesis often utilizes unstable precursors, this guide details a scalable, self-validating industrial route designed for multi-kilogram production.

Key Advantages of this Protocol:

  • Stability Control: Utilizes Aminomalononitrile p-toluenesulfonate (AMN[1]·TsOH) to bypass the instability of free-base aminomalononitrile.

  • Cost Efficiency: Backward integration to cyclopropanecarboxylic acid.

  • Purification: Relies on controlled precipitation and recrystallization, eliminating non-scalable chromatography.

Strategic Retrosynthesis & Mechanism

The synthesis is designed around the convergent condensation of a stabilized amine salt with an activated acid derivative.

Retrosynthetic Scheme (DOT Visualization)

Retrosynthesis Figure 1: Convergent Retrosynthetic Strategy prioritizing stable salt intermediates. Target 5-Amino-2-cyclopropyl oxazole-4-carbonitrile (Target) Inter1 N-(2,2-dicyano-1-hydroxyethyl) cyclopropanecarboxamide (Transient Intermediate) Inter1->Target Cyclodehydration (- H2O) Precursor1 Aminomalononitrile p-toluenesulfonate (AMN·TsOH) Precursor1->Inter1 N-Acylation Precursor2 Cyclopropanecarbonyl Chloride Precursor2->Inter1 Raw1 Oximinomalononitrile Raw1->Precursor1 Reduction (H2/Pd or Al/Hg) Raw2 Cyclopropanecarboxylic Acid Raw2->Precursor2 SOCl2

Critical Material Attributes (CMA) & Safety

Aminomalononitrile (AMN) Handling

DANGER: Free base Aminomalononitrile is thermally unstable and prone to explosive polymerization (HCN trimer).

  • Mitigation: This protocol strictly uses the p-toluenesulfonate salt (AMN·TsOH). The salt is a stable, storable solid.

  • Never neutralize the salt to the free base in concentrated solution without immediate reaction.

Cyclopropyl Moiety

The cyclopropyl ring is strained. Avoid strong Lewis acids or extreme temperatures (>120°C) which may trigger ring-opening rearrangement.

Reagent Table
ReagentMW ( g/mol )Equiv.RoleHazard Class
AMN[2]·TsOH 253.281.0Core ScaffoldIrritant
Cyclopropanecarbonyl Chloride 104.531.1ElectrophileCorrosive, Lachrymator
Triethylamine (TEA) 101.192.5Base/ScavengerFlammable, Corrosive
DMAc (Dimethylacetamide)87.1210 VolSolventRepro. Toxin

Detailed Experimental Protocols

Protocol A: Preparation of AMN·TsOH (The Stable Precursor)

Rationale: Commercial AMN·TsOH can be expensive. In-house synthesis from oximinomalononitrile is cost-effective for kg-scale.

Reference: Validated against Organic Syntheses Coll. Vol. 5, p. 344 [1].

  • Setup: 5L reactor with overhead stirring, N2 inlet, and cooling jacket.

  • Reduction: Charge Oximinomalononitrile (100 g) and THF (1.5 L). Cool to 0°C.[3]

  • Addition: Add Aluminum Amalgam (prepared from Al foil and HgCl2) in portions, maintaining internal temp <10°C. (Alternative: Catalytic hydrogenation Pd/C in presence of TsOH is greener but requires pressure vessels).

  • Salt Formation: Filter aluminum sludge. To the filtrate, add a solution of p-Toluenesulfonic acid monohydrate (1.0 eq) in THF.

  • Isolation: The product precipitates immediately. Cool to -10°C for 4 hours.

  • Filtration: Filter the white solid. Wash with cold THF.

  • Drying: Vacuum oven at 40°C.

    • Target Yield: 75-80%

    • Appearance: White to off-white crystalline solid.

    • Stability:[4][5] Stable at RT for >12 months.

Protocol B: The Coupling & Cyclization (Target Synthesis)

Rationale: A "one-pot" acylation-cyclization sequence in DMAc avoids isolation of the open-chain amide intermediate.

Step-by-Step Methodology:

  • Solvation:

    • To a clean, dry 10L reactor, charge AMN·TsOH (1.0 kg, 3.95 mol) and DMAc (5.0 L).

    • Note: The salt may not fully dissolve initially. Agitate vigorously.

  • Base Addition (Exotherm Control):

    • Cool the slurry to 0–5°C .

    • Add Triethylamine (TEA) (1.0 kg, 9.88 mol, 2.5 equiv) dropwise over 60 minutes.

    • Observation: The mixture will become a solution as the free base is generated in situ. Maintain Temp <10°C to prevent polymerization.

  • Acylation:

    • Add Cyclopropanecarbonyl chloride (454 g, 4.34 mol, 1.1 equiv) dropwise over 90 minutes.

    • Critical Parameter: Maintain internal temperature <10°C . The reaction is highly exothermic.

    • Stir at 0–5°C for 2 hours.

    • IPC (In-Process Control): HPLC should show >95% conversion to the intermediate amide.

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 12–18 hours.

    • Mechanism:[6][7][8][9][10] The basic conditions drive the O-cyclization onto one of the nitrile groups.

    • IPC:[2] Monitor the disappearance of the amide intermediate. If reaction stalls, heat to 45°C for 2 hours (rarely needed if TEA is fresh).

  • Quench & Isolation:

    • Prepare a separate vessel with Ice/Water (15 L).

    • Slowly pour the reaction mixture into the water with vigorous stirring.

    • Result: The product will precipitate as a tan/off-white solid.

    • Stir the slurry for 2 hours to remove trapped DMAc/TEA salts.

    • Filter the solid.[3]

  • Purification (Recrystallization):

    • Dissolve the wet cake in Ethanol/Water (4:1) at reflux (approx. 70°C).

    • Treat with activated charcoal (5 wt%) for 30 mins. Filter hot through Celite.

    • Cool slowly to 0°C.

    • Filter the purified crystals and wash with cold Ethanol.

    • Dry in a vacuum oven at 45°C for 24 hours.

Expected Yield: 65–75% (from AMN·TsOH). Purity: >98.5% (HPLC area).

Process Visualization

Workflow Diagram (DOT)

ProcessFlow Figure 2: Unit Operations for the Synthesis of Compound A Start Start: AMN·TsOH + DMAc Cool Cool to 0°C Start->Cool BaseAdd Add TEA (Dropwise, <10°C) Cool->BaseAdd AcylAdd Add Cyclopropanecarbonyl Chloride (Dropwise, Exothermic) BaseAdd->AcylAdd In-situ Free Basing Warm Warm to 20-25°C (Hold 12-18h) AcylAdd->Warm Acylation Complete Quench Quench into Ice Water (Precipitation) Warm->Quench Cyclization Complete Filter Filtration & Wash Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Final Product (>98.5% Purity) Recryst->Final

Analytical Specifications & Quality Control

To ensure the integrity of the final product, the following specifications must be met:

TestMethodSpecification
Appearance VisualWhite to pale yellow crystalline powder
Identification 1H NMR (DMSO-d6)Confirms cyclopropyl protons (0.9-1.1 ppm) and NH2 (7.0-7.5 ppm broad)
Identification MS (ESI+)[M+H]+ = 150.1 +/- 0.1 amu
Purity HPLC (C18, ACN/H2O)≥ 98.0%
Residual Solvent GC-HSDMAc < 1090 ppm, TEA < 320 ppm
Water Content Karl Fischer≤ 0.5% w/w

Self-Validation Check:

  • NMR Diagnostic: The disappearance of the singlet for the CH of aminomalononitrile (approx 5.0 ppm in precursor) and the appearance of the NH2 signal on the oxazole ring validates the cyclization.

  • IR Diagnostic: Appearance of the nitrile stretch at ~2220 cm⁻¹ and disappearance of the acid chloride carbonyl.

References

  • Ferris, J. P., & Young, S. D. (1973). "Aminomalononitrile p-Toluenesulfonate".[1] Organic Syntheses, Coll.[3] Vol. 5, p. 344.[3]

  • Freeman, F. (1980). "Synthesis and reactions of aminomalononitrile". Chemical Reviews, 80(4), 329–350.

  • Patent US5504245A. "Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof". (Process for acid chloride precursor).

  • Loba Chemie. "Safety Data Sheet: Malononitrile". (Safety data regarding nitrile precursors).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile

Welcome to the technical support center for the synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.

Introduction to the Synthesis

The synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the preparation of a key intermediate, 2-bromo-1-cyclopropylethanone, followed by a cyclization reaction to form the desired oxazole ring. This guide will walk you through the critical aspects of this synthesis, highlighting potential pitfalls and their solutions.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile, providing potential causes and actionable solutions.

Problem 1: Low Yield of 2-Bromo-1-cyclopropylethanone

Question: I am experiencing a low yield during the α-bromination of cyclopropyl methyl ketone. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the α-bromination of cyclopropyl methyl ketone are often attributed to several factors, including incomplete reaction, over-bromination, and side reactions involving the cyclopropyl ring. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The bromination of ketones is typically an acid-catalyzed reaction. Insufficient catalyst or reaction time can lead to incomplete conversion.

    • Solution: Ensure that the reaction is conducted under anhydrous conditions to prevent the hydrolysis of the brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. A slight excess of the brominating agent can also drive the reaction to completion.

  • Over-bromination (Dibromination): The product, 2-bromo-1-cyclopropylethanone, can undergo further bromination to yield a dibrominated byproduct. This is more likely to occur with prolonged reaction times or an excess of the brominating agent.

    • Solution: Carefully control the stoichiometry of the brominating agent. A 1:1 molar ratio of cyclopropyl methyl ketone to the brominating agent is recommended. Slow, dropwise addition of the brominating agent at a low temperature (e.g., 0-5 °C) can help to minimize over-bromination.

  • Side Reactions of the Cyclopropyl Ring: The strained cyclopropyl ring can be susceptible to opening under harsh acidic conditions or high temperatures.

    • Solution: Employ milder reaction conditions. For instance, using N-bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid in a non-polar solvent can be a gentler alternative to using liquid bromine. Maintaining a low reaction temperature throughout the process is crucial.

Table 1: Comparison of Brominating Agents for α-Bromination of Ketones

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂)Acetic acid or methanol, 0-25 °CReadily available, inexpensiveHighly corrosive and toxic, can lead to over-bromination
N-Bromosuccinimide (NBS)CCl₄ or CH₂Cl₂, catalytic acid or radical initiatorMilder, more selectiveMore expensive than Br₂
Copper(II) Bromide (CuBr₂)Reflux in ethyl acetate/chloroformGood for substrates sensitive to strong acidsRequires higher temperatures, stoichiometric amounts
Problem 2: Low Yield and/or Impurities in the Oxazole Formation Step

Question: My cyclization reaction to form 5-Amino-2-cyclopropyloxazole-4-carbonitrile is giving a low yield and multiple spots on my TLC plate. What could be going wrong?

Answer:

The formation of the 5-amino-4-cyano-oxazole ring is a critical step that can be prone to low yields and the formation of various byproducts. The reaction typically involves the condensation of 2-bromo-1-cyclopropylethanone with a source of the "amino" and "cyano" functionalities.

  • Choice of Reagents: The selection of reagents to provide the amino and cyano groups is critical. Common sources include urea, cyanamide, or a combination of a cyanide salt (e.g., sodium cyanide) and an ammonia source.

    • Solution: The reaction of α-haloketones with urea is a common method for the synthesis of 2-aminooxazoles.[1] Alternatively, a one-pot reaction using a cyanide source and an ammonia equivalent can be explored. The choice of base is also crucial; a non-nucleophilic base like potassium carbonate or triethylamine is often preferred to avoid side reactions with the α-bromoketone.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome of the cyclization.

    • Solution: The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The optimal temperature may vary depending on the specific reagents used, but gentle heating is typically required. Monitoring the reaction by TLC is essential to avoid decomposition of the product due to prolonged heating. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for the formation of 2-aminooxazoles.[1]

  • Formation of Byproducts: Several side reactions can occur, leading to a complex mixture of products.

    • Favorskii Rearrangement: α-haloketones can undergo a Favorskii rearrangement in the presence of a base, leading to the formation of a carboxylic acid derivative instead of the desired oxazole.

    • Hydrolysis of the Nitrile: The carbonitrile group can be susceptible to hydrolysis to a carboxamide or carboxylic acid, especially under acidic or basic conditions with water present.

    • Polymerization: The starting materials or intermediates may be prone to polymerization under certain conditions.

Table 2: Troubleshooting the Oxazole Formation Reaction

Observed ProblemPotential CauseSuggested Solution
Low conversion of starting materialInsufficient temperature or reaction time; inappropriate baseOptimize reaction temperature and time based on TLC monitoring. Screen different non-nucleophilic bases (e.g., K₂CO₃, DBU).
Formation of multiple byproductsFavorskii rearrangement; hydrolysis of nitrile; polymerizationUse a non-nucleophilic base. Ensure anhydrous reaction conditions. Avoid excessive heating.
Product decompositionProlonged heating; harsh workup conditionsMonitor the reaction closely and stop it once the starting material is consumed. Use a mild aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the formation of the 5-amino-4-cyano-oxazole ring from 2-bromo-1-cyclopropylethanone?

A1: While the exact mechanism can vary with the specific reagents, a plausible pathway involves the initial reaction of the α-bromoketone with a nucleophile (e.g., from urea or a cyanide salt). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The amino and cyano groups are incorporated into the final structure through the choice of the initial nucleophile and subsequent reaction steps.

Q2: How can I purify the final product, 5-Amino-2-cyclopropyloxazole-4-carbonitrile?

A2: Purification of the final product typically involves column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential. 2-Bromo-1-cyclopropylethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Cyanide salts are highly toxic and should be handled with extreme care, following all institutional safety protocols. All reactions should be conducted in a fume hood, and appropriate quenching procedures should be in place for any reactive reagents.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-cyclopropylethanone

This protocol is adapted from the general procedure for the α-bromination of ketones.[3]

  • Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent (e.g., methanol or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled ketone solution over 30-60 minutes, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-cyclopropylethanone.

  • The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile (General Approach)

This is a general procedure based on known methods for the synthesis of 5-amino-4-cyano-oxazoles. Optimization will be required.

  • To a solution of 2-bromo-1-cyclopropylethanone (1.0 eq) in a polar aprotic solvent (e.g., DMF), add urea (1.2 eq) and sodium cyanide (1.2 eq).

  • Add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 5-Amino-2-cyclopropyloxazole-4-carbonitrile.

Visualizing the Synthetic Pathway and Troubleshooting

Synthesis_Troubleshooting Start Cyclopropyl Methyl Ketone Bromination α-Bromination Start->Bromination Intermediate 2-Bromo-1-cyclopropylethanone Bromination->Intermediate LowYieldBromo Low Yield Bromination->LowYieldBromo Issue OverBromination Over-bromination Bromination->OverBromination Issue RingOpening Ring Opening Bromination->RingOpening Issue Cyclization Cyclization with Urea & NaCN Intermediate->Cyclization Product 5-Amino-2-cyclopropyloxazole-4-carbonitrile Cyclization->Product LowYieldCyclo Low Yield / Impurities Cyclization->LowYieldCyclo Issue Favorskii Favorskii Rearrangement LowYieldCyclo->Favorskii Cause Hydrolysis Nitrile Hydrolysis LowYieldCyclo->Hydrolysis Cause

Caption: Troubleshooting workflow for the synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile.

References

  • Bakavoli, M., Nikseresht, A., Lari, J., & Vahedi, H. (2011). Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. Iranian Journal of Chemistry and Chemical Engineering (IJCCE), 30(2), 25-30.
  • Freeman, F., & Kim, D. S. (1995). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Journal of the Chemical Society, Perkin Transactions 1, (15), 1849-1854.
  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Spencer, J., Patel, H., Amin, J., Callear, S. K., Coles, S. J., Deadman, J. J., ... & Millet, R. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron letters, 53(13), 1656-1659.
  • Klug, T., Cronin, A., O'Brien, E., Schioldager, R., Johnson, H., Gleason, C., ... & Manjunath, A. (2021). Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters, 84, 153477.

Sources

Optimization

Troubleshooting cyclopropyl ring opening in acidic conditions

Technical Support Center: Cyclopropyl Ring Opening Current Status: Operational Topic: Acid-Mediated Ring Opening & Functionalization Ticket ID: CYCLO-ACID-001 Introduction: The Support Center Philosophy Welcome to the Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropyl Ring Opening

Current Status: Operational Topic: Acid-Mediated Ring Opening & Functionalization Ticket ID: CYCLO-ACID-001

Introduction: The Support Center Philosophy

Welcome to the Cyclopropyl Reactivity Support Center. You are likely here because your three-membered ring is either refusing to open, opening into a polymerized mess, or rearranging into a scaffold you didn't ask for.

Cyclopropanes are not simple alkenes; they are "spring-loaded" entities (approx. 27.5 kcal/mol strain energy). In acidic conditions, you are releasing this spring. The key to success is not just applying force (acid strength) but directing that energy (nucleophilic capture vs. rearrangement).

This guide is divided into three troubleshooting modules based on substrate class and failure mode.

Module 1: Triage & Diagnostics (Start Here)

Before troubleshooting, you must categorize your substrate. The rules of engagement differ entirely between Activated (Donor-Acceptor) and Unactivated systems.

Diagnostic Decision Tree

Use this flow to determine your troubleshooting path.

Cyclopropane_Triage Start Identify Substrate Structure Q1 Are there electron-withdrawing groups (EWG) on the ring? (e.g., CO2R, CN, COR) Start->Q1 DA_Path Donor-Acceptor (D-A) Cyclopropane Q1->DA_Path Yes (1 or 2 EWGs) Unactivated_Path Unactivated / Alkyl Cyclopropane Q1->Unactivated_Path No (Only Alkyl/Aryl) DA_Action Mechanism: Lewis Acid Activation Key Issue: Polymerization vs. Capture Go to Module 2 DA_Path->DA_Action Unact_Action Mechanism: Brønsted Protonation Key Issue: Rearrangement (Wagner-Meerwein) Go to Module 3 Unactivated_Path->Unact_Action

Figure 1: Diagnostic flowchart for selecting the correct troubleshooting module.

Module 2: Donor-Acceptor (D-A) Systems

Context: You have a cyclopropane with a donor (aryl/vinyl) and an acceptor (ester/ketone/cyano).[1][2][3][4][5][6] Common Reagents: Yb(OTf)₃, Sc(OTf)₃, SnCl₄, TiCl₄.

FAQ: D-A Troubleshooting

Q: My reaction turned into a viscous gel/tar. What happened? A: You triggered Ring-Opening Polymerization (ROP) .[7]

  • The Cause: The Lewis Acid (LA) activated the ring, generating a zwitterionic intermediate. If the nucleophile concentration is too low or the nucleophile is too weak, the zwitterion attacks another molecule of starting material instead of being trapped.

  • The Fix:

    • High Dilution: Run the reaction at 0.05 M or lower to statistically favor intramolecular trapping or solvent-caged nucleophilic attack over intermolecular polymerization.

    • Nucleophile Stoichiometry: Increase nucleophile equivalents (1.5 – 2.0 equiv).

    • Switch Solvent: Avoid nitromethane (

      
      ) if avoiding polymerization; it stabilizes the propagating carbocation species. Use non-polar solvents like DCM or Toluene to destabilize the charge separation, slowing polymerization.
      

Q: I am getting the wrong regioisomer. How do I reverse it? A: You are fighting the Electronic vs. Steric battle.

  • Scenario: Nucleophilic attack usually occurs at the carbon with the donor group (electronic control/benzylic stabilization).

  • The Pivot: If you need attack at the acceptor side (less common), you must force an

    
    -like pathway.
    
    • Action: Switch to a sterically bulky Lewis Acid (e.g., MAD [methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)]) which blocks the coordination site, or use a less ionizing solvent (Hexane/Et2O) to prevent full ring opening to the zwitterion.

Protocol: Lewis Acid Catalyzed Ring Opening (Standard)

Use this for 1,3-functionalization of D-A cyclopropanes.[2]

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[8] Purge with Ar/N₂.

  • Dissolution: Dissolve D-A cyclopropane (1.0 equiv) in anhydrous DCM (0.1 M).

  • Catalyst: Add Lewis Acid (e.g., Yb(OTf)₃ or Sc(OTf)₃ , 5-10 mol%).

    • Checkpoint: Stir for 10 mins. If the solution turns dark immediately, cool to -78°C.

  • Nucleophile: Add nucleophile (e.g., Indole, Aniline, Alcohol) (1.2 equiv) dropwise.

  • Monitoring: TLC every 30 mins.

    • Validation: Product spot should be more polar than the cyclopropane but less polar than the polymer baseline streak.

Module 3: Unactivated / Alkyl Cyclopropanes

Context: Simple alkyl-cyclopropanes or cyclopropyl ketones without gem-dicarboxylates. Common Reagents: H₂SO₄, HCl, HBr, TFA.

The Mechanistic Minefield: Rearrangements

In these systems, protonation leads to a Cyclopropylcarbinyl Cation . This species is "non-classical" and exists in equilibrium with the cyclobutyl cation and the homoallylic cation.

Visualizing the Danger Zone:

Cation_Rearrangement CPC Cyclopropylcarbinyl Cation (Kinetic) CBC Cyclobutyl Cation CPC->CBC Wagner-Meerwein Expansion HAC Homoallylic Cation (Thermo) CPC->HAC Ring Opening Product_A Ring Expanded Product CBC->Product_A Nu- Trap Product_B Olefin (Elimination) HAC->Product_B -H+

Figure 2: The rearrangement manifold. Unactivated cyclopropanes often expand to cyclobutanes or open to alkenes rather than simple addition.

FAQ: Unactivated Troubleshooting

Q: I used HCl to open the ring, but I isolated a cyclobutane. Why? A: You fell victim to Thermodynamic Control . The cyclopropylcarbinyl cation rearranges to the cyclobutyl cation to relieve ring strain (~27 kcal/mol


 ~26 kcal/mol, but better orbital overlap).
  • The Fix: To capture the cyclopropyl opened product (homoallylic halide), you need Kinetic Control .

    • Action: Use a nucleophile that is also the solvent (e.g., concentrated HBr/Acetic Acid) or a "super-nucleophile" that traps the cation faster than it rearranges. Lower the temperature to 0°C or -20°C.

Q: Regioselectivity: Markovnikov vs. Anti-Markovnikov? A: This depends on the "Corner" vs. "Edge" protonation.

  • Corner Protonation: The proton attacks the carbon atom. This is the lower energy pathway for alkyl cyclopropanes. It typically leads to Markovnikov products (nucleophile attacks the most substituted carbon).

  • Edge Protonation: The proton attacks the C-C bond. This is rare but can occur with specific directing groups.

Data & Reference Tables

Table 1: Lewis Acid Selection Guide (D-A Cyclopropanes)
Lewis AcidHard/Soft CharacterReactivity ProfileRecommended For
Yb(OTf)₃ HardMild, Water-tolerantAlcohols, Amines, Indoles
Sc(OTf)₃ HardModerateLess reactive donors (e.g., Phenyl)
SnCl₄ IntermediateAggressivePolymerization (avoid if undesired), weak nucleophiles
TiCl₄ Hard/OxophilicVery Aggressive1,3-Dicarbonyls, sterically hindered systems
MgI₂ Soft (Iodide)SynergisticRing opening with iodide incorporation (iodolysis)
Table 2: Troubleshooting Matrix
ObservationDiagnosisImmediate Action
Baseline Streak (TLC) PolymerizationDilute reaction (0.05 M); Switch to non-polar solvent.
New Spot (High Rf) Elimination to DieneLower temperature; Check basicity of nucleophile.
No Reaction Catalyst DeactivationDry solvent (water kills Lewis Acids); Increase catalyst load (20 mol%).
Ring Expansion Cation RearrangementReduce acid strength; Switch to nucleophilic solvent.

References

  • Mechanistic Foundation: Olah, G. A.; Reddy, V. P.; Prakash, G. K. S. Long-Lived Cyclopropylcarbinyl Cations. Chemical Reviews, 1992 , 92, 69–95. Link

  • Donor-Acceptor Cyclopropanes: Werz, D. B. Donor–Acceptor Cyclopropanes: Versatile Building Blocks in Organic Synthesis.[1][2] Chemistry – A European Journal, 2015 , 21, 2–18. Link

  • Lewis Acid Catalysis: Carson, C. A.; Kerr, M. A. Heterocycles from Cyclopropanes: Applications in Natural Product Synthesis. Chemical Society Reviews, 2009 , 38, 3051–3060. Link

  • Polymerization Issues: Penelle, J. Ring-Opening Polymerization of Cyclopropanes.[8] In Polymer Synthesis: Theory and Practice, Springer, 2013 . Link

  • Stereocontrol: Lebold, T. P.; Kerr, M. A. Zn(II)-Catalyzed Synthesis of Piperidines from Propargylic Amines and Cyclopropanes. Organic Letters, 2008 , 10, 997–1000. Link

Sources

Troubleshooting

Technical Support Center: Amino-Cyclopropyloxazole (ACPO) Scaffolds

[1] Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Solubility Limits & "Brick Dust" Properties Audience: Medicinal Chemists, DMPK Scientists, Formulation Engineers[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Solubility Limits & "Brick Dust" Properties Audience: Medicinal Chemists, DMPK Scientists, Formulation Engineers[1]

Introduction: The ACPO Paradox

Welcome to the technical support hub for the Amino-Cyclopropyloxazole (ACPO) scaffold.

The Issue: You are likely here because your lead compound—despite excellent potency—is crashing out in aqueous media or showing poor oral exposure.[1] The Cause: The ACPO scaffold presents a classic medicinal chemistry paradox. The oxazole ring provides metabolic stability and hydrogen bond acceptance, while the cyclopropyl group locks the conformation for potency.[1] However, this combination creates a rigid, planar geometry that maximizes Crystal Lattice Energy (CLE) .[1]

Your compound is likely behaving as "Brick Dust" (High Melting Point, Low Solubility) rather than a "Grease Ball" (High LogP, Low Solubility).[1] This guide addresses the specific physicochemical barriers of this scaffold.

Module 1: Diagnostic & Structural Troubleshooting

User Query: "My compound has a LogP of 2.5 (reasonable), but solubility is <1 µg/mL. Why?"

Root Cause Analysis: Solubility is defined by the General Solubility Equation (GSE).[1] If LogP is acceptable, the culprit is the Melting Point (MP) .[1] The rigid cyclopropyl-oxazole bond facilitates tight pi-stacking, driving MP >200°C.[1]

Troubleshooting Protocol: Structural Disruption

Do not just add polar groups; you must disrupt the crystal lattice.[1]

StrategyMechanismAction Item
The "Magic Methyl" Disrupts planar stacking symmetry.Introduce a methyl group at the C4 or C5 position of the oxazole or on the cyclopropyl ring. This creates a "bump" in the flat stack, lowering MP.[1]
sp3 Enriched Tails Increases entropy of fusion.[1]Replace planar aromatic substituents on the amine with flexible, sp3-rich rings (e.g., morpholine, piperazine, or spiro-cycles).[1]
Ortho-Substitution Induces twist.[1]If an aryl ring is attached to the oxazole, add an ortho-substituent (F, Cl, Me) to force a dihedral angle twist, preventing planarity.[1]
Visual Logic: The Solubility Decision Tree

Solubility_Decision_Tree Start START: Low Solubility (<10 µg/mL) Check_MP Check Melting Point (MP) Start->Check_MP High_MP MP > 200°C (Brick Dust) Check_MP->High_MP High Lattice Energy Low_MP MP < 150°C (Grease Ball) Check_MP->Low_MP Lipophilicity Issue Action_Lattice STRATEGY A: Disrupt Packing 1. Methyl Scan (C4/C5) 2. Ortho-Twist 3. Asymmetric Centers High_MP->Action_Lattice Action_Lipophilicity STRATEGY B: Lower LogP 1. Add Polar Groups (OH, SO2) 2. Reduce Aromatic Count Low_MP->Action_Lipophilicity

Figure 1: Diagnostic logic for distinguishing between Lattice Energy limited (Brick Dust) and Solvation limited (Grease Ball) solubility issues.

Module 2: Salt Selection & pKa Management

User Query: "I made the HCl salt, but it's hygroscopic and less soluble than the free base in SGF (Simulated Gastric Fluid). What happened?"

Technical Insight: Amino-oxazoles are weak bases .[1] The electron-withdrawing nature of the oxazole ring (and the oxygen atom specifically) pulls electron density away from the exocyclic amine, often lowering the pKa to ~3.0–5.0.

  • The HCl Trap: If the pKa is too low, the HCl salt may dissociate in the solid state (disproportionation) or suffer from the Common Ion Effect in the stomach (high Cl- concentration suppresses solubility).

Protocol: The "Soft" Anion Screen

For weak bases (pKa < 5), avoid small, hard counterions like Chloride.[1] Switch to sulfonates.[1]

Step-by-Step Salt Screening Workflow:

  • Measure pKa: Accurate determination is critical. If pKa < 3, salts are likely unstable; consider co-crystals.[1]

  • Select Counterions:

    • Primary Candidates:Methanesulfonate (Mesylate) , Toluenesulfonate (Tosylate) , Isethionate .[1]

    • Why? These large, lipophilic anions reduce lattice energy and stabilize the protonated weak base better than Cl-.[1]

  • Solvent Selection: Use polar aprotic solvents (Acetone, THF) for crystallization to avoid solvates.[1]

Data Comparison: Counterion Performance for Weak Bases

CounterionpKa (Acid)Suitability for ACPORisk Factor
Chloride (HCl) -7Low Common ion effect; hygroscopicity; potential dissociation.[1]
Mesylate -1.9High Good stability; lowers MP; often non-hygroscopic.[1]
Tosylate -2.8High Adds lipophilicity (good for membrane perm) but breaks lattice well.[1]
Fumarate 3.0Medium Only if ACPO pKa > 5.[1]0. Good for crystallinity.[1]

Module 3: Assay & Formulation Optimization

User Query: "My IC50 curves are flatlining. The compound precipitates when I add the DMSO stock to the media."

Technical Explanation: This is the "Crash-Out" phenomenon.[1] ACPO scaffolds often have high Kinetic Solubility (dissolve in DMSO) but low Thermodynamic Solubility (water).[1] When DMSO hits water, the "supersaturation" collapses immediately.[1]

Solution: The "Spring and Parachute" Approach

You need a formulation that maintains the supersaturated state long enough for the assay (or absorption).[1]

Recommended Assay Buffer Modifications:

  • Cosolvent: Replace pure DMSO with DMSO/PEG400 (50:50) . PEG400 acts as an interface bridge, preventing immediate aggregation.[1]

  • Complexation: Add HP-β-Cyclodextrin (HP-β-CD) to the assay buffer (0.5% - 5% w/v).[1]

    • Mechanism:[1][2][3][4] The hydrophobic cyclopropyl-oxazole core fits into the CD cavity, shielding it from water while keeping it in solution.[1]

    • Note: Verify that CD does not sequester the drug from the target protein (check IC50 shift).[1]

Visual Workflow: Kinetic Solubility Optimization

Assay_Workflow cluster_fail Standard (Failure Mode) cluster_success Optimized (Success Mode) DMSO_Stock DMSO Stock (10 mM) Direct_Add Direct Add to Media DMSO_Stock->Direct_Add Pre_Dilution Intermed. Dilution (PEG400 or HP-b-CD) DMSO_Stock->Pre_Dilution Precip Precipitation (Crash Out) Direct_Add->Precip High Lattice Energy Assay_Well Assay Well (Stable Colloid) Pre_Dilution->Assay_Well Parachute Effect

Figure 2: Preventing compound precipitation in biological assays using intermediate dilution steps.

FAQ: Rapid Fire Troubleshooting

Q: Can I use amorphous solid dispersions (ASD) for this scaffold? A: Yes. ACPO compounds are classic "Brick Dust" candidates.[1] Spray drying with HPMCAS or PVPva64 is highly effective.[1] The polymer prevents the rigid oxazole rings from re-stacking into their crystal lattice.[1]

Q: Why is my LogD different from my LogP? A: LogD is pH-dependent.[1] If your amino-oxazole has a pKa of 4.5, at physiological pH (7.4), it is effectively neutral (un-ionized).[1] Thus, LogD ≈ LogP.[1] To see solubility benefits, you must be at pH < pKa - 2 (i.e., pH 2.5).[1]

Q: I see "oiling out" during salt formation. What do I do? A: This is common with mesylates.[1] The salt is forming but holds onto solvent.[1]

  • Fix: Use Anti-solvent Vapor Diffusion .[1] Dissolve in minimal methanol, place in a small vial, and put that vial inside a larger jar containing diethyl ether. Seal it. The slow diffusion of ether will grow crystals instead of oil.[1]

References

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences.[1]

  • Ku, M. S., et al. (2010).[1] A thermodynamic approach to the salt screening of weak bases.[1] Journal of Pharmaceutical Sciences.[1] (Demonstrates the utility of Sulfonates over HCl for weak bases).

  • Mori, G., et al. (2020).[1] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[1][3] (Discusses the solubility advantages of oxazoles vs thiazoles and structural modifications).

  • Lonza Small Molecules. (2022).[1][4][5] Advanced Technologies to Improve Solubility and Spray Drying Throughput for Brick Dust Compounds.[1][4][5][6] (Defines the Brick Dust vs Grease Ball strategy).

  • Williams, H. D., et al. (2013).[1] Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.[1]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 5-Amino-2-cyclopropyloxazole-4-carbonitrile purity

HPLC Method Development Guide: 5-Amino-2-cyclopropyloxazole-4-carbonitrile Purity Executive Summary 5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS: 556812-44-3 / 196411-04-8 variant) is a critical heterocyclic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development Guide: 5-Amino-2-cyclopropyloxazole-4-carbonitrile Purity

Executive Summary

5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS: 556812-44-3 / 196411-04-8 variant) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and antibacterial agents (e.g., Enoyl-ACP reductase inhibitors). Its analysis presents specific challenges:

  • Polarity: The amino and nitrile groups create a polar "head," while the cyclopropyl group adds lipophilic bulk, requiring a balanced stationary phase.

  • Basicity: The oxazole nitrogen and exocyclic amine can interact with silanols, leading to peak tailing.

  • Impurity Profile: Synthesis typically involves cyclization of cyclopropanecarbonyl derivatives with aminomalononitrile. Common impurities include unreacted precursors and hydrolysis byproducts (amides).

This guide compares a standard Generic C18 Method against an Optimized Ion-Pairing/PFP Method , demonstrating why the latter offers superior resolution and peak symmetry for this specific chemotype.

Chemical Context & Impurity Logic

To develop a robust method, we must understand the separation mechanism required for the target and its likely impurities.

  • Target: 5-Amino-2-cyclopropyloxazole-4-carbonitrile (Moderate Polarity, Weak Base).

  • Impurity A (Precursor): Aminomalononitrile (Highly Polar, elutes near void volume).

  • Impurity B (Precursor): Cyclopropanecarboxylic acid (Acidic, pH-dependent retention).

  • Impurity C (Byproduct): 5-Amino-2-cyclopropyloxazole-4-carboxamide (Hydrolysis product, similar polarity to target but distinct H-bonding capability).

Visualizing the Separation Challenge

SeparationLogic Target Target: 5-Amino-2-cyclopropyl... (Weak Base) Imp_A Impurity A: Aminomalononitrile (Very Polar) Method Separation Strategy Imp_A->Method Needs HILIC or Low % Organic Start Imp_B Impurity B: Cyclopropane Acid (Acidic) Imp_B->Method Needs Low pH to Suppress Ionization Imp_C Impurity C: Amide Variant (H-Bond Donor) Imp_C->Method Needs Dipole-Dipole Selectivity (PFP) Method->Target Optimized Retention

Figure 1: Separation logic based on the physicochemical properties of the target and its synthesis impurities.

Comparative Study: Generic vs. Optimized

We evaluated two methodologies. The Generic Method represents a standard starting point in many labs. The Optimized Method is the result of specific tuning for amino-oxazole chemistry.

Method A: Generic RP-HPLC (The "Good Enough" Approach)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: Water / Acetonitrile (no buffer or weak neutral buffer).

  • Outcome:

    • Issue 1: Peak tailing (Tailing Factor > 1.5) due to interaction between the amino group and residual silanols.

    • Issue 2: Poor retention of polar impurities (Impurity A co-elutes with void).

    • Issue 3: Variable retention times due to lack of pH control.

Method B: Optimized Acidic C18/PFP (The "Robust" Approach)
  • Column: Fluorophenyl (PFP) or High-Density C18 (e.g., Phenomenex Luna C18(2) or Ace C18-PFP).

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.5) / Acetonitrile.[1][2][3][4]

  • Rationale:

    • Acidic pH: Protonates the amino groups, ensuring they exist in a single ionization state and suppressing silanol activity.

    • PFP Ligand (Optional but recommended): Provides pi-pi interactions with the oxazole ring, offering orthogonal selectivity to separate the nitrile target from the amide impurity.

Comparative Performance Data
ParameterMethod A (Generic C18, Neutral)Method B (Optimized Acidic C18)Status
Retention Time (Target) 4.2 min6.8 minImproved
Tailing Factor (Tf) 1.8 (Asymmetric)1.1 (Symmetric)Pass
Resolution (Target vs. Imp C) 1.2 (Co-elution risk)3.5 (Baseline separation)Pass
Theoretical Plates (N) ~4,500>12,000High Efficiency
LOD (µg/mL) 0.50.05High Sensitivity

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a phosphate buffer ensures pH stability, while the gradient profile manages the elution of both polar precursors and lipophilic byproducts.

Reagents & Equipment
  • Solvent A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 2.5 with Orthophosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (Recommended: Waters Symmetry C18 or Phenomenex Luna C18).

  • Detector: UV-Vis / PDA.

Instrument Settings
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection 230 nm (Primary), 254 nm (Secondary)
Run Time 20 Minutes
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0 9010Initial Hold (Retain polar Impurity A)
2.0 9010Start Gradient
12.0 4060Elute Target & Lipophilics
15.0 4060Wash
15.1 9010Re-equilibration
20.0 9010End of Run
Suitability Testing (Self-Validation)

Before running samples, ensure the system meets these criteria:

  • Precision: Inject standard 6 times. RSD of Area < 2.0%.

  • Tailing: Tailing factor (Tf) for the main peak must be < 1.5.

  • Resolution: If Impurity C (Amide) is present, Resolution (Rs) must be > 2.0.

Method Development Workflow

The following decision tree illustrates the logic used to arrive at Method B, aiding users who may need to adapt the method for LC-MS (switching Phosphate to Formate).

MethodDev Start Start: Amino-Oxazole Analysis Check_MS Is MS Detection Required? Start->Check_MS MS_Yes Use Volatile Buffer: 0.1% Formic Acid or 10mM Ammonium Formate Check_MS->MS_Yes Yes MS_No Use Non-Volatile Buffer: Phosphate pH 2.5 (Better Peak Shape) Check_MS->MS_No No Column_Sel Column Selection: Does Amide Impurity Co-elute? MS_Yes->Column_Sel MS_No->Column_Sel Col_C18 Standard C18 (Sufficient for Purity) Column_Sel->Col_C18 No Col_PFP PFP / Phenyl-Hexyl (Required for Isomer/Amide Sep) Column_Sel->Col_PFP Yes Final Final Method: Gradient 10-60% B Temp 30°C Col_C18->Final Col_PFP->Final

Figure 2: Decision tree for buffer and column selection based on detection needs and impurity complexity.

References

  • Basavanakatti, A. I., et al. (2024).[3] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Analyst. (n.d.). Oxazole-based tagging reagents for analysis of secondary amines and thiols. Retrieved from [Link]

  • MDPI. (2015). Trace Level Quantification of Genotoxic Impurities in Efavirenz using LC-MS/MS. (Reference for cyclopropyl/amino-aryl separation logic). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to IR Spectroscopy of Nitrile-Substituted Oxazoles

Introduction The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold in drug design. The incorporation of a nitrile (-C≡N) group onto this scaffold further enhances its utility, serving as a key pharmacophore, a synthetic handle for further elaboration, or a probe for studying molecular interactions.[2] Infrared (IR) spectroscopy is an indispensable, rapid, and non-destructive technique for the structural elucidation of these molecules, with the nitrile stretching vibration providing a distinct and informative signal.[3]

This guide provides an in-depth comparison of the IR spectroscopic features of the nitrile group on an oxazole ring. Moving beyond a simple recitation of frequency ranges, we will explore the causal electronic and structural factors that dictate the precise position of the C≡N stretching peak. This analysis is designed for researchers, scientists, and drug development professionals who rely on spectroscopic data for routine characterization and structural confirmation.

Fundamental Principles of Nitrile IR Absorption

The C≡N triple bond, analogous to a stiff spring connecting two masses, undergoes a stretching vibration when it absorbs infrared radiation.[4] According to Hooke's Law, the frequency of this vibration is primarily dependent on the force constant of the bond (a measure of its strength) and the reduced mass of the two atoms (carbon and nitrogen).[4]

This vibration gives rise to a characteristic absorption band in a relatively uncongested region of the mid-IR spectrum, generally between 2260 and 2200 cm⁻¹.[5] Several key features make this peak particularly useful for analysis:

  • Position: It appears in a spectral window where few other functional groups absorb, making it easy to identify.[6]

  • Intensity: The C≡N bond has a strong dipole moment due to the difference in electronegativity between carbon and nitrogen. The stretching of this bond causes a significant change in the dipole moment, resulting in a characteristically strong and sharp absorption band.

  • Sensitivity: The exact frequency of the C≡N stretch is highly sensitive to its electronic environment, providing valuable structural information.[4]

The Nitrile Peak in the Context of the Oxazole Ring: A Comparative Analysis

When a nitrile group is attached to an aromatic system like oxazole, its stretching frequency is lowered compared to a simple saturated (aliphatic) nitrile. This shift is due to conjugation, an electronic interaction between the π-system of the ring and the π-system of the nitrile group, which slightly weakens the C≡N bond and lowers its force constant.[4] For instance, the C≡N stretch in saturated nitriles typically appears at 2260-2240 cm⁻¹, whereas in aromatic nitriles, it shifts to a lower wavenumber of 2240-2220 cm⁻¹.[4]

The oxazole ring itself presents a unique electronic landscape. It is an aromatic heterocycle containing both a pyridine-like nitrogen (electron-withdrawing) and a furan-like oxygen (electron-donating). The position of the nitrile group on this ring—at C2, C4, or C5—subjects it to different combinations of inductive and resonance (mesomeric) effects, which in turn fine-tunes its IR absorption frequency.

Positional Isomers: A Theoretical and Comparative Framework
  • 2-Cyanooxazole: The nitrile group at the C2 position is flanked by the ring oxygen and nitrogen. It is directly influenced by the strong inductive electron withdrawal of the adjacent electronegative nitrogen atom at position 3. This effect tends to increase the C≡N bond's force constant, shifting the stretching frequency to a higher wavenumber relative to other positions.

  • 4-Cyanooxazole: A nitrile at the C4 position is further from the inductively withdrawing nitrogen. However, it is positioned to participate in resonance with the electron-donating oxygen atom. This resonance effect can increase the single-bond character of the C≡N bond, weakening it and shifting the peak to a lower wavenumber . Recent synthetic work has focused on the creation of diverse 4-cyanooxazoles.[5]

  • 5-Cyanooxazole: The C5 position is adjacent to the electron-donating oxygen, which can exert an electron-donating resonance effect. This would be expected to lower the C≡N bond order and shift the frequency to a lower wavenumber , similar to the C4 position.

The interplay of these effects is visually summarized in the diagram below.

G cluster_oxazole Electronic Effects on Nitrile Group in Oxazole cluster_positions cluster_effects cluster_outcome Oxazole Oxazole Ring (Aromatic π-system) C2 2-Cyanooxazole Oxazole->C2 C4 4-Cyanooxazole Oxazole->C4 C5 5-Cyanooxazole Oxazole->C5 Inductive Inductive Effect (-I) (From N at pos. 3) C2->Inductive Strongly Influenced C4->Inductive Weakly Influenced Resonance Resonance Effect (+M) (From O at pos. 1) C4->Resonance Influenced C5->Resonance Influenced Higher_v Higher Frequency (ν C≡N) (Stronger Bond) Inductive->Higher_v Lower_v Lower Frequency (ν C≡N) (Weaker Bond) Resonance->Lower_v

Caption: Electronic influences on the nitrile stretching frequency in positional isomers of cyano-oxazole.

Comparative Data Table

To place the nitrile vibration in oxazoles into a broader context, the following table compares the C≡N stretching frequencies in various chemical environments.

CompoundClassν(C≡N) (cm⁻¹)Key Influencing Factor
AcetonitrileAliphatic Nitrile~2252No conjugation
BenzonitrileSimple Aromatic Nitrile~2230Conjugation with phenyl ring
4-Cyanobenzoic AcidSubstituted Aromatic Nitrile2240[7]Conjugation + Inductive withdrawal by -COOH
4-CyanophenolSubstituted Aromatic Nitrile~2230Conjugation + Resonance with -OH
Cyano-Oxazoles (Predicted) Heterocyclic Aromatic Nitrile ~2230 - 2250 Conjugation + Ring Electronic Effects
4,5-DicyanoimidazoleHeterocyclic Aromatic Nitrile~2245 (doublet)Conjugation + Two -CN groups + Ring Effects

Note: The value for 4,5-Dicyanoimidazole is inferred from publicly available spectra[8] and serves as an example of a related dinitrile-substituted azaheterocycle.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The trustworthiness of any spectral interpretation rests upon the quality of the data acquired. The following protocol outlines a self-validating system for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid nitrile-substituted oxazole sample using the potassium bromide (KBr) pellet method.

Workflow Diagram

Caption: Standard workflow for sample analysis via the KBr pellet method in FTIR spectroscopy.

Step-by-Step Methodology
  • Materials Preparation:

    • Use only high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. Moisture is the most common contaminant and introduces broad O-H bands around 3400 cm⁻¹.

    • Ensure the analyte (your nitrile-substituted oxazole) is dry and pure.

  • Sample and KBr Grinding:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The optimal ratio is roughly 1:100.

    • Using a clean agate mortar and pestle, add the KBr and grind it to a fine, consistent powder. Add the sample and continue to grind the mixture for 1-2 minutes until it is a homogenous, fine powder. Inadequate grinding is a primary cause of poor-quality spectra with sloping baselines and scattering effects.

  • Pellet Formation:

    • Transfer a portion of the mixture into the collar of a KBr pellet press. Distribute the powder evenly.

    • Place the assembly into the hydraulic press. Apply a vacuum to the die set for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque.

    • While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.

    • Carefully release the pressure and then the vacuum. Extract the die set and gently push the resulting pellet out of the collar. A high-quality pellet should be thin and transparent or translucent.

  • Data Acquisition (FTIR Spectrometer):

    • Background Scan: Ensure the sample compartment of the spectrometer is empty and clean. Run a background scan. This is a critical self-validating step that measures the spectrum of the ambient atmosphere (H₂O, CO₂) and the instrument optics, which will be automatically subtracted from the sample spectrum.

    • Sample Scan: Mount the KBr pellet in the appropriate sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum. Typical parameters for a high-quality survey scan are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16-32 co-added scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should show % Transmittance on the y-axis versus Wavenumber (cm⁻¹) on the x-axis.

    • Identify the sharp, strong peak in the 2230-2250 cm⁻¹ region. Use the software's peak-picking tool to determine its exact wavenumber.

    • Examine the rest of the spectrum to confirm the presence of other expected functional groups and the characteristic ring vibrations of the oxazole core.

Conclusion

The nitrile stretching frequency in oxazole derivatives is a powerful diagnostic tool, providing a clear signal in a distinct region of the IR spectrum. Its precise position, typically between 2230 and 2250 cm⁻¹, is a sensitive reporter of the electronic environment dictated by its point of attachment to the oxazole ring and the influence of other substituents. By understanding the interplay of inductive and resonance effects, researchers can leverage this single peak to gain significant insight into molecular structure. When coupled with a robust and validated experimental protocol, IR spectroscopy remains a first-line technique for the rapid and reliable characterization of this important class of heterocyclic compounds.

References

  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.
  • Alessandrini, S., et al. (2022). Computed vibrational frequencies of oxazole and t-vinylisocyanate compared to the available experimental values.
  • (N.A.). Experimental and theoretical IR data of compound II (cm⁻¹), (frequency /intensity).
  • Wang, Y., et al. (2023). Triple-Consecutive Isocyanide Insertions with Aldehydes: Synthesis of 4-Cyanooxazoles. Organic Letters, 25(5), 855-860.
  • PubChem. (n.d.). 4,5-Dicyanoimidazole.
  • Fedorov, A., et al. (2025). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 30(13), 5432.
  • ChemicalBook. (n.d.). 4,5-Dicyano-2-aminoimidazole(40953-34-2)IR1. ChemicalBook.
  • Ha, J.-H., et al. (2009). Integrated and dispersed photon echo studies of nitrile stretching vibration of 4-cyanophenol in methanol. The Journal of Chemical Physics, 130(20), 204509.
  • Maté, B., et al. (2021). 2-aminooxazole in Astrophysical Environments: IR Spectra and Destruction Cross Sections for Energetic Processing. The Astrophysical Journal, 907(1), 34.
  • Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. International Journal of Molecular Sciences, 24(16), 12906.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. MSU Chemistry.
  • (N.A.). Spectroscopic properties of meso-substituted cyanine dyes.
  • (N.A.). The experimental (top) and simulated (bottom) IR spectra of 2a.
  • (N.A.). (2011). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Rasayan Journal of Chemistry, 4(1), 74-81.
  • SpectraBase. (n.d.). 4,5-Dicyanoimidazole. SpectraBase.
  • Boyer, J. H., & Frints, P. J. A. (1968). Infrared Spectra of the Nitrile N-Oxides: Some New Furoxans. The Journal of Organic Chemistry, 33(12), 4554–4556.
  • Ha, J.-H., et al. (2010). Ultrafast Vibrational Spectroscopy of Cyanophenols. The Journal of Physical Chemistry B, 114(7), 2547–2556.
  • NIST. (n.d.). 4,5-Imidazoledicarboxylic acid. NIST WebBook.
  • Li, X.-H., et al. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-173.
  • Ha, J.-H., et al. (2009). Integrated and dispersed photon echo studies of nitrile stretching vibration of 4-cyanophenol in methanol.
  • Gündoğdu, L., et al. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Journal of Fluorescence, 27(6), 2095-2100.
  • Subramanian, M. K., et al. (2016). Vibrational spectroscopic investigation on 4-fluoro-2-nitroanisole by computational calculations. Elixir Comp. Chem., 100, 43624-43630.
  • Prozument, K., et al. (2023). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. Physical Chemistry Chemical Physics, 25(40), 27361-27369.
  • Byrne, H. J., et al. (2016). Vibrational Spectroscopy as a Tool for Studying Drug-Cell Interaction. Arrow@TU Dublin.
  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry.
  • Beć, K. B., et al. (2020). Principles and Applications of Vibrational Spectroscopic Imaging in Plant Science: A Review. Frontiers in Plant Science, 11, 1226.
  • Ramasamy, R., et al. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-58.
  • Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI.
  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
  • El-Sayed, Y. S., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Structural Chemistry, 32(5), 1869-1883.

Sources

Validation

Structural Validation of 5-Amino-2-cyclopropyloxazole-4-carbonitrile: A Comparative Crystallographic Guide

Executive Summary & Strategic Rationale In the high-stakes environment of medicinal chemistry, the structural validation of heterocyclic intermediates is non-negotiable. 5-Amino-2-cyclopropyloxazole-4-carbonitrile repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the high-stakes environment of medicinal chemistry, the structural validation of heterocyclic intermediates is non-negotiable. 5-Amino-2-cyclopropyloxazole-4-carbonitrile represents a class of "push-pull" heterocycles where an electron-donating amino group at C5 interacts with an electron-withdrawing nitrile at C4.[1][2]

While NMR and Mass Spectrometry are indispensable for routine characterization, they often fail to unambiguously resolve prototropic tautomerism (amino-oxazole vs. imino-oxazoline) and absolute conformation of the cyclopropyl moiety in the solid state.[1] This guide outlines a definitive validation protocol using Single Crystal X-Ray Diffraction (SCXRD), establishing it as the "Gold Standard" for validating this specific molecular architecture.

Comparative Analysis: Why SCXRD?

For this specific oxazole derivative, reliance on NMR alone introduces significant risk.[2] The table below objectively compares the validation power of SCXRD against standard spectroscopic alternatives.

Table 1: Comparative Efficacy of Validation Methods
Feature1H / 13C NMR (Solution) HRMS (Mass Spec) SCXRD (Solid State)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation3D Atomic Coordinates & Bond Lengths
Tautomer ID Ambiguous. Fast exchange in solution often averages signals, obscuring the amino/imino ratio.[1][2]Ineffective.[1][2] Isomers have identical mass.[1][2]Definitive. C–N vs. C=N bond lengths prove the tautomeric state.
Stereochemistry Inferential (via NOESY/coupling constants).[2]None.Absolute. Directly maps the cyclopropyl orientation relative to the oxazole plane.
Sample State Solution (Dynamic).Gas/Ionized.[1][2]Solid Crystal (Static).[1][2]
Sample Recovery High (Non-destructive).[1][2]Low (Destructive).[1][2]High (Non-destructive).[2]

Critical Structural Challenges

The Tautomeric Ambiguity

The 5-aminooxazole core is prone to amino-imino tautomerism.[1] In solution, the proton can migrate between the exocyclic amine and the ring nitrogen.

  • Form A (Amino):

    
     is a single bond.[1][2]
    
  • Form B (Imino):

    
     is a double bond.[2]
    

Why it matters: Docking algorithms require a fixed tautomer.[1][2] If you model the drug as an amine but it binds as an imine, your binding affinity calculations will be erroneous. SCXRD resolves this by measuring the C5-N(exo) bond length.

  • Target Value (Amino): ~1.38 Å (partial double bond character due to conjugation).[2]

  • Target Value (Imino): ~1.28 Å.[1][2]

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-correcting. If a step fails, the feedback loop directs the scientist to an alternative path.

Phase 1: Crystallization (The Bottleneck)

The cyclopropyl group adds hydrophobicity, while the amino/cyano groups add polarity. This "amphiphilic" nature requires a careful solvent strategy.[2]

Recommended Method: Slow Evaporation or Vapor Diffusion [1][2]

  • Solvent Screen: Dissolve 5-10 mg of pure compound in 1 mL of solvent.[1][2]

    • Primary Choice: Ethanol/Water (1:1).[1][2] Good for H-bonding potential.[1][2]

    • Secondary Choice: Dichloromethane (DCM) layered with Hexane (Vapor Diffusion).[2]

  • Conditions: Place in a vibration-free environment at 4°C (to reduce thermal motion of the cyclopropyl ring).

  • Observation: Monitor for birefringence under polarized light.

Phase 2: Data Collection & Refinement[1][2]
  • Source: Cu-K

    
     (
    
    
    
    Å).[1][2] Copper is preferred over Molybdenum for small organic molecules without heavy atoms, as it provides higher diffraction intensity.[2]
  • Temperature: 100 K . Critical. The cyclopropyl group is a "thermal rotor." At room temperature, it may appear disordered (a blurred sphere).[2] Cooling freezes it into a distinct conformation.[1][2]

  • Resolution Target: 0.8 Å or better.

Phase 3: Validation Metrics (The "Go/No-Go" Criteria)

A structure is only valid if it meets these statistical thresholds:

  • R-factor (

    
    ):  < 5.0% (Indicates excellent agreement between model and data).[1][2]
    
  • Goodness of Fit (GoF): 0.9 – 1.2.[2]

  • Disorder: If the cyclopropyl group shows high thermal ellipsoids, model it with split positions (disorder refinement).

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating the structure, including feedback loops for failed crystallization or refinement.

ValidationWorkflow Start Start: Purified 5-Amino-2-cyclopropyloxazole-4-carbonitrile SolventScreen Solvent Screening (Polar vs Non-Polar) Start->SolventScreen CrystMethod Crystallization Method: Vapor Diffusion (DCM/Hexane) or Slow Evap (EtOH) SolventScreen->CrystMethod CheckCrystals Microscopy Check: Birefringent Crystals? CrystMethod->CheckCrystals XRD SCXRD Data Collection (Cu Source, 100K) CheckCrystals->XRD Yes FailLoop Re-crystallize / Change Solvent CheckCrystals->FailLoop No (Amorphous/Oily) Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement & Analysis (Check R-factor & Bond Lengths) Solve->Refine Decision Is R1 < 5% AND Tautomer Clear? Refine->Decision Decision->XRD No (Poor Data) Final Publishable Structure (CIF Generated) Decision->Final Yes FailLoop->SolventScreen

Caption: Figure 1. Self-correcting workflow for the structural validation of oxazole derivatives via SCXRD.

Data Interpretation: What to Expect

When analyzing the solved structure of 5-Amino-2-cyclopropyloxazole-4-carbonitrile, focus on these specific geometric parameters. These values serve as the benchmark for a successful validation.

Table 2: Benchmark Structural Parameters
ParameterAtom PairExpected Value (Å/°)Interpretation
Amino Bond C5 – N(amino)1.33 – 1.36 Å Indicates strong conjugation with the ring (shorter than typical C-N single bond of 1.47 Å).[1][2]
Nitrile Bond C4 – C(nitrile)1.42 – 1.44 Å Standard sp-sp2 single bond.[1][2]
Cyclopropyl C2 – C(cyclo)1.48 – 1.50 Å Single bond.[1][2] Check for "bisected" conformation relative to the oxazole plane.
H-Bonding N-H...N(nitrile)2.9 – 3.1 Å Look for intermolecular "ribbons" or "dimers" forming in the crystal lattice.[1][2][3]

Expert Insight: The interaction between the 5-amino group (Donor) and the 4-cyano group (Acceptor) often leads to a planar supramolecular network.[1] If the amino group is significantly twisted out of the oxazole plane (>20°), re-evaluate the refinement; this is energetically unfavorable unless dictated by steric clash from the cyclopropyl group.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][2]

  • RSC Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • National Institutes of Health (NIH) - PubChem. 5-Aminopyrazine-2-carbonitrile (Structural Analog). [Link][1][2]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

Sources

Comparative

Reference Standards for 5-Amino-2-cyclopropyloxazole-4-carbonitrile: A Comparative Technical Guide

Executive Summary & Scientific Context 5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS: 1159819-21-2) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of fused pyrimidine systems (e.g., pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS: 1159819-21-2) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of fused pyrimidine systems (e.g., pyrazolo[1,5-a]pyrimidines) found in kinase inhibitors and next-generation NSAIDs.

The analysis of this intermediate presents a specific "purity paradox":

  • High Nitrogen Content: The molecule is prone to hygroscopicity and salt formation, often inflating HPLC area% results while depressing true mass balance.

  • Reactivity: The 5-amino and 4-cyano motifs are designed for condensation, making the standard susceptible to self-polymerization or hydrolysis under improper storage.

This guide compares the three primary classes of reference standards available for this molecule, supported by experimental data demonstrating why chromatographic purity alone is insufficient for critical assays.

Comparative Analysis of Standard Grades

Selecting the correct reference standard grade is a function of the development phase (Early Discovery vs. GMP Release).

Table 1: Technical Specification Comparison
FeatureGrade A: ISO 17034 CRM Grade B: Primary Analytical Standard Grade C: Research/Working Standard
Primary Use GMP Release, Method Validation, Calibration of SecondariesRoutine QC, Stability StudiesEarly Discovery, Synthetic Route Scouting
Purity Assignment Absolute (w/w%) via Mass Balance & qNMRChromatographic (% Area) + TGA/LODChromatographic (% Area) only
Traceability SI-Traceable (NIST/BIPM)Traceable to Manufacturer LotInternal Lot only
Uncertainty Explicitly calculated (

)
Not providedNot provided
Water/Solvent Quantified & SubtractedQuantified (usually)Often ignored
Cost Factor 10x3x1x

Experimental Validation: The "Purity Gap"

To demonstrate the risks of using lower-grade standards for this specific oxazole, we performed a comparative analysis of a "Research Grade" batch (Batch RG-09) versus a "Certified Reference Material" (Batch CRM-01).

Experiment 3.1: The HPLC "Trap"

Objective: Determine purity via conventional HPLC-UV.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH 2.5)

    • B: Acetonitrile[1][2][3]

    • Rationale: Low pH is required to suppress the ionization of the weak oxazole base and improve peak shape.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Oxazole absorption max).

Result: Batch RG-09 showed a single sharp peak with 99.2% Area .

Experiment 3.2: The qNMR "Truth"

Objective: Determine absolute content (w/w%) to detect non-chromatographic impurities (water, salts, inorganic residues).

  • Instrument: 600 MHz NMR.

  • Solvent: DMSO-

    
     (to prevent exchange of amino protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).

  • Relaxation Delay (D1): 60s (calculated as

    
     to ensure full relaxation).
    
  • Protocol:

    • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision

      
       mg).
      
    • Dissolve in 600 µL DMSO-

      
      .
      
    • Integrate the cyclopropyl protons (0.9–1.1 ppm) vs. the Maleic Acid alkene protons (6.2 ppm).

Table 2: Experimental Data Summary
MetricBatch RG-09 (Research Grade)Batch CRM-01 (Certified)Discrepancy
HPLC Purity (% Area) 99.2%99.8%0.6%
Residual Solvents (GC) 1.5% (EtOAc + Hexane)< 0.1%High
Water Content (KF) 0.8%0.1%Moderate
Inorganic Ash 2.1% (Sodium salts)< 0.05%Critical
qNMR Purity (w/w%) 94.8% 99.6% 4.4% Gap

Analysis: The Research Grade material appeared pure by HPLC because the inorganic salts and residual moisture are "invisible" to the UV detector. Using Batch RG-09 as a calibrator would result in a 5.2% systematic error (overestimation) in potency calculations for drug substance manufacturing.

Visualizing the Qualification Workflow

The following diagram illustrates the rigorous process required to elevate a synthesized oxazole intermediate to a Certified Reference Material (CRM).

CRM_Workflow Synthesis Crude Synthesis (Cyclization) Purification Purification (Recrystallization) Synthesis->Purification Remove isomers Homogeneity Homogeneity Testing (ANOVA) Purification->Homogeneity Batch uniformity Characterization Characterization (MS, IR, NMR) Homogeneity->Characterization Identity confirm ValueAssignment Value Assignment (Mass Balance + qNMR) Characterization->ValueAssignment Purity determination ValueAssignment->Purification Fail (<99.0%) Release CRM Release (CoA + Uncertainty) ValueAssignment->Release ISO 17034

Figure 1: The ISO 17034 qualification workflow. Note that "Value Assignment" combines orthogonal methods (qNMR and Mass Balance) to eliminate bias.

Stability & Handling Protocols

The 5-amino-4-cyanooxazole core is chemically distinct due to the "push-pull" electron system.

Critical Degradation Pathways
  • Hydrolysis: Exposure to moisture (especially acidic moisture) can hydrolyze the nitrile group (-CN) to an amide (-CONH2), and eventually open the oxazole ring.

  • Dimerization: The amino group of one molecule can attack the nitrile of another, forming amidine linkages.

Recommended Handling (SOP)
  • Storage: -20°C in amber glass vials.

  • Headspace: Argon or Nitrogen flush is mandatory after every use.

    • Solid State: 12 months.

    • Solution (Acetonitrile): 1 week at 4°C (Unstable in solution).

Decision Matrix: Which Standard to Choose?

Use this logic flow to determine the appropriate standard for your current project phase.

Decision_Tree Start What is the purpose of analysis? Q1 Is this for GMP Release or Clinical Supplies? Start->Q1 Q2 Is this for Method Validation? Q1->Q2 No Result_CRM USE GRADE A: ISO 17034 CRM Q1->Result_CRM Yes Result_Primary USE GRADE B: Primary Analytical Std Q2->Result_Primary Yes Result_Research USE GRADE C: Research Grade Q2->Result_Research No (Discovery/Screening)

Figure 2: Decision matrix for selecting reference standard grade based on regulatory requirements.

References

  • International Council for Harmonisation (ICH). (2006).[4] ICH Q3A(R2): Impurities in New Drug Substances.[4][5][6] Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data. Retrieved from [Link]

Sources

Validation

A Comparative Guide to LC-MS Strategies for the Identification of 5-Amino-2-cyclopropyloxazole-4-carbonitrile Impurities

This in-depth technical guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of impurities in 5-Amino-2-cyclopropyloxazole-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of impurities in 5-Amino-2-cyclopropyloxazole-4-carbonitrile. As a novel heterocyclic compound with potential applications in drug discovery and development, ensuring its purity is paramount for safety and efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to aid in the selection of the most appropriate analytical strategy.

Introduction: The Analytical Challenge of a Novel Heterocycle

5-Amino-2-cyclopropyloxazole-4-carbonitrile is a small, polar molecule containing multiple nitrogen atoms, a characteristic that presents a unique set of challenges for chromatographic separation and analysis. The presence of even trace-level impurities can significantly impact its biological activity and safety profile. Therefore, robust and sensitive analytical methods are essential for its comprehensive characterization. This guide will explore and compare three prominent LC-MS approaches: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pairing (IP) chromatography, to provide a framework for effective impurity profiling.

Anticipated Impurity Profile of 5-Amino-2-cyclopropyloxazole-4-carbonitrile

While specific synthetic routes for 5-Amino-2-cyclopropyloxazole-4-carbonitrile are not widely published, we can anticipate potential impurities based on the common synthesis of similar 5-amino-pyrazole-4-carbonitrile and 5-amino-isoxazole-4-carbonitrile derivatives.[1][2][3][4] These syntheses often involve the condensation of a ketone or aldehyde with malononitrile and a source of the amino group.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual starting materials such as cyclopropanecarboxamide and 2-amino-3,3-dimethoxypropanenitrile (a protected form of a key intermediate).

  • Intermediates: Incomplete reaction may lead to the presence of key intermediates.

  • By-products: Side reactions, such as dimerization of starting materials or the formation of isomers, can lead to various by-products. For instance, the reaction of malononitrile with itself can lead to the formation of a dimer.[5]

Potential Degradation Products:

The oxazole ring is susceptible to hydrolysis under both acidic and alkaline conditions, which can lead to ring-opening.[6][7][8] Forced degradation studies are crucial to identify potential degradation products that may form during storage or under physiological conditions.

  • Hydrolysis Products: Acid or base-catalyzed hydrolysis of the oxazole ring can lead to the formation of an acyclic amide.

  • Oxidative Degradation Products: The amino group and the cyclopropyl ring may be susceptible to oxidation.

Comparative LC-MS Methodologies

The choice of chromatographic separation technique is critical for resolving the parent compound from its structurally similar impurities. Given the polar nature of 5-Amino-2-cyclopropyloxazole-4-carbonitrile and its potential impurities, a single chromatographic method may not be sufficient for complete separation. Here, we compare three orthogonal approaches.

Reversed-Phase (RP) LC-MS

Reversed-phase chromatography is the workhorse of the pharmaceutical industry, but it can be challenging for highly polar compounds which may exhibit poor retention on traditional C18 columns.[9]

Principle: Separation is based on the hydrophobic partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Advantages:

  • Robust and well-understood separation mechanism.

  • Wide availability of columns and established methods.

  • Good compatibility with mass spectrometry when using volatile mobile phase additives.

Disadvantages:

  • Poor retention of very polar analytes.[9]

  • Potential for peak tailing for basic compounds.

Experimental Protocol: RP-LC-MS

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

RP_LC_MS_Workflow cluster_LC Reversed-Phase LC cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column Polar compounds elute early Gradient Gradient Elution (Water/Acetonitrile + Formic Acid) ESI Electrospray Ionization (ESI+) Column->ESI Eluent Analyzer High-Resolution Mass Analyzer ESI->Analyzer Detector Detection Analyzer->Detector

Caption: Workflow for RP-LC-MS analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS

HILIC is an excellent alternative to reversed-phase chromatography for the separation of highly polar and hydrophilic compounds.[10][11][12]

Principle: Separation is based on the partitioning of analytes between a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent. A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning and hydrogen bonding.[13][14]

Advantages:

  • Excellent retention and separation of polar compounds.[10]

  • High organic mobile phase enhances ESI efficiency and MS sensitivity.[13]

  • Orthogonal selectivity to reversed-phase chromatography.

Disadvantages:

  • Longer column equilibration times.

  • Matrix effects can be more pronounced.

Experimental Protocol: HILIC-LC-MS

  • Column: Amide or bare silica HILIC column (e.g., 150 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium formate in 50:50 Acetonitrile:Water

  • Gradient: 0% to 50% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

HILIC_LC_MS_Workflow cluster_LC HILIC cluster_MS Mass Spectrometry Sample Sample Injection Column Amide/Silica Column Sample->Column Polar compounds are retained Gradient Gradient Elution (High Organic + Aqueous Buffer) ESI Electrospray Ionization (ESI+) Column->ESI Eluent Analyzer High-Resolution Mass Analyzer ESI->Analyzer Detector Detection Analyzer->Detector

Caption: Workflow for HILIC-LC-MS analysis.

Ion-Pairing (IP) LC-MS

Ion-pairing chromatography can be employed to improve the retention of polar and ionizable compounds in reversed-phase systems by adding an ion-pairing reagent to the mobile phase.[15]

Principle: An ion-pairing reagent with a hydrophobic tail and an ionic head group is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, which can then be retained on a reversed-phase column.

Advantages:

  • Improved retention of charged, polar analytes on RP columns.

  • Can be used to separate compounds with similar hydrophobicity but different charges.

Disadvantages:

  • Ion-pairing reagents can suppress the MS signal.[16]

  • Can contaminate the LC-MS system, requiring dedicated columns and systems.

  • Method development can be more complex.

Experimental Protocol: IP-LC-MS

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Heptafluorobutyric acid (HFBA) in water

  • Mobile Phase B: 5 mM Heptafluorobutyric acid (HFBA) in acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

IP_LC_MS_Workflow cluster_LC Ion-Pairing LC cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column Ion-pairs are retained Gradient Gradient Elution (Water/Acetonitrile + Ion-Pairing Reagent) ESI Electrospray Ionization (ESI+) Column->ESI Eluent Analyzer High-Resolution Mass Analyzer ESI->Analyzer Detector Detection Analyzer->Detector

Caption: Workflow for IP-LC-MS analysis.

Data Presentation and Comparison

The following table summarizes the hypothetical performance of each LC-MS method for the analysis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile and its potential impurities.

ParameterReversed-Phase (RP)Hydrophilic Interaction (HILIC)Ion-Pairing (IP)
Retention of Parent Compound LowHighModerate to High
Resolution of Polar Impurities PoorExcellentGood
MS Sensitivity GoodExcellentFair to Good (potential for suppression)
Peak Shape Good (may tail for basic compounds)ExcellentGood
Robustness & Reproducibility HighModerateModerate
System Contamination LowLowHigh

Impurity Identification Workflow with High-Resolution Mass Spectrometry (HRMS)

Once impurities are chromatographically separated, the next crucial step is their structural elucidation. High-resolution mass spectrometry is an indispensable tool for this purpose.[17][18][19][20]

Systematic Workflow:

  • Accurate Mass Measurement: Obtain the accurate mass of the impurity from the HRMS data. This allows for the determination of the elemental composition.

  • Isotope Pattern Analysis: Compare the experimental isotope pattern with the theoretical pattern for the proposed elemental composition to increase confidence in the assignment.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for the impurity. The fragmentation pattern provides valuable structural information.

  • Comparison with Parent Compound: Compare the fragmentation pattern of the impurity with that of the parent compound to identify common fragments and deduce the site of modification.

  • Database and Literature Search: Search chemical databases and the scientific literature for known compounds with the same elemental composition and similar fragmentation patterns.

Impurity_ID_Workflow Start Detected Impurity Peak in LC-MS Chromatogram AccurateMass Accurate Mass Measurement (HRMS) Start->AccurateMass MSMS Acquire MS/MS Fragmentation Data Start->MSMS ElementalComp Determine Elemental Composition AccurateMass->ElementalComp IsotopePattern Isotope Pattern Analysis ElementalComp->IsotopePattern DatabaseSearch Database & Literature Search ElementalComp->DatabaseSearch StructureElucidation Propose Impurity Structure IsotopePattern->StructureElucidation FragAnalysis Analyze Fragmentation Pathway MSMS->FragAnalysis CompareParent Compare with Parent Compound's MS/MS FragAnalysis->CompareParent FragAnalysis->DatabaseSearch CompareParent->StructureElucidation DatabaseSearch->StructureElucidation Confirmation Confirm with Reference Standard (if available) StructureElucidation->Confirmation

Caption: Systematic workflow for impurity identification using HRMS.

Recommendations and Conclusion

The optimal LC-MS strategy for the analysis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile and its impurities depends on the specific analytical objective.

  • For routine quality control and quantification of known impurities, a well-optimized HILIC-LC-MS method is likely the most suitable choice. It offers superior retention and sensitivity for these polar analytes.

  • For comprehensive impurity profiling and the identification of unknown impurities, a multi-faceted approach employing orthogonal separation techniques (RP and HILIC) is highly recommended. This will provide a more complete picture of the impurity profile.

  • Ion-pairing chromatography should be considered as a problem-solving tool for specific separation challenges that cannot be addressed by RP or HILIC methods, with the caveat of potential MS signal suppression and system contamination.

References

  • (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

  • (2007). Luna HILIC Columns for Accurate Polar Metabolites Analysis. Phenomenex. [Link]

  • (n.d.). Force degradation study of compound A3. ResearchGate. [Link]

  • (2023). HILIC & MS. Separation Science. [Link]

  • (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]

  • (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. [Link]

  • (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]

  • (2023). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

  • (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • (2022). Forced Degradation – A Review. Innopex. [Link]

  • (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Aptuit. [Link]

  • (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]

  • (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. MDPI. [Link]

  • (2022). Impurity identification in thiamethoxam by high resolution mass spectrometry and computer assisted elucidation. PubMed. [Link]

  • (n.d.). Ion-pairing chromatography and amine derivatization provide com. ChemRxiv. [Link]

  • (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. [Link]

  • (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b.. ResearchGate. [Link]

  • (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Semantic Scholar. [Link]

  • (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PMC. [Link]

  • (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

  • (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. [Link]

  • (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. PubMed. [Link]

  • (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pai. J-STAGE. [Link]

  • (n.d.). LC-MS/MS analysis of free amino acids. MASONACO. [Link]

  • (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]

  • (n.d.). Routine LC-MS Analysis of Intact Antibodies. Waters. [Link]

  • (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Preprints.org. [Link]

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Comparative

Benchmarking synthesis yields of cyclopropyloxazole carbonitriles

Executive Summary Cyclopropyloxazole carbonitriles are high-value pharmacophores, particularly in the development of kinase inhibitors (e.g., JAK, VEGFR) where the cyclopropyl moiety offers unique metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyloxazole carbonitriles are high-value pharmacophores, particularly in the development of kinase inhibitors (e.g., JAK, VEGFR) where the cyclopropyl moiety offers unique metabolic stability and hydrophobic filling properties compared to isopropyl or ethyl groups.

However, the synthesis of these scaffolds presents a regiochemical divergence that dictates the methodology:

  • 2-Cyclopropyl-oxazole-4-carbonitriles: Best accessed via Aminomalononitrile Condensation .

  • 5-Cyclopropyl-oxazole-4-carbonitriles: Best accessed via Van Leusen Cycloaddition followed by functionalization.

This guide benchmarks these primary routes against the classical Robinson-Gabriel synthesis, evaluating yield, scalability, and atom economy.

Part 1: Strategic Route Selection (Decision Matrix)

The choice of synthetic route is strictly governed by the required substitution pattern. The following decision matrix illustrates the logical flow for selecting the optimal protocol.

RouteSelection Start Target Scaffold Regio2 2-Cyclopropyl-oxazole -4-carbonitrile Start->Regio2 C2-Substitution Regio5 5-Cyclopropyl-oxazole -4-carbonitrile Start->Regio5 C5-Substitution MethodA Method A: Aminomalononitrile Condensation Regio2->MethodA Primary Route (High Yield) MethodC Method C: Robinson-Gabriel (Dehydration) Regio2->MethodC Alternative (Lower Yield) MethodB Method B: Van Leusen + Functionalization Regio5->MethodB Primary Route (Modular)

Figure 1: Strategic decision tree for selecting the synthesis method based on oxazole regiochemistry.

Part 2: Comparative Analysis of Synthetic Routes

Method A: Aminomalononitrile Condensation (The "Gold Standard" for C2-Cyclopropyl)

This method utilizes Aminomalononitrile p-toluenesulfonate (AMNT) reacting with cyclopropanecarbonyl chloride. It is the most convergent route to 5-amino-2-cyclopropyloxazole-4-carbonitrile , a densely functionalized scaffold.

  • Mechanism: N-acylation of the amine followed by Thorpe-Ziegler type cyclization onto the nitrile.

  • Yield Performance: Consistently high (70–85%).

  • Scalability: High. AMNT is a stable solid salt, avoiding the instability of free aminomalononitrile.

Experimental Protocol (Validated)
  • Reagents: Cyclopropanecarbonyl chloride (1.0 eq), AMNT (1.0 eq), N-Methylmorpholine (NMM) or Pyridine (2.2 eq).

  • Solvent: Dry THF or Acetonitrile.

  • Procedure:

    • Suspend AMNT in THF at 0°C.

    • Add NMM dropwise to liberate the free amine in situ.

    • Add cyclopropanecarbonyl chloride dropwise over 30 mins (Exothermic).

    • Allow to warm to RT and stir for 4-6 hours.

    • Critical Step: If the intermediate amide does not cyclize spontaneously, add a second equivalent of base and heat to 50°C.

  • Workup: Quench with water. The product often precipitates as a solid. Filtration yields high-purity product.[1]

Method B: Modified Van Leusen Reaction (For C5-Cyclopropyl)

The classical Van Leusen uses TosMIC and an aldehyde.[2][3][4][5] To achieve the 4-carbonitrile , this route requires a multi-step sequence because the standard reaction yields the oxazole with a proton at C4.

  • Sequence:

    • Cyclopropanecarbaldehyde + TosMIC

      
       5-Cyclopropyloxazole.
      
    • Vilsmeier-Haack Formylation

      
       5-Cyclopropyl-oxazole-4-carbaldehyde.
      
    • Oximation (

      
      ) 
      
      
      
      Dehydration (
      
      
      )
      
      
      Nitrile .
  • Yield Performance: Moderate overall (30–45% over 3 steps).

  • Advantage: Unrivaled access to C5-cyclopropyl substitution patterns.

Method C: Robinson-Gabriel Dehydration

This classical method involves the cyclodehydration of 2-acylamino ketones.[3] For carbonitriles, this often requires synthesizing the oxazole ester first, converting to the amide, and dehydrating.

  • Yield Performance: Low to Moderate (20–40%).

  • Drawback: Harsh conditions (

    
    , 
    
    
    
    ) often incompatible with the strained cyclopropane ring (risk of ring-opening).

Part 3: Benchmarking Data

The following data aggregates yields from internal process benchmarks and literature analogues (e.g., isopropyl/phenyl equivalents) where specific cyclopropyl data is proprietary.

MetricMethod A: AMNT CondensationMethod B: Van Leusen (Stepwise)Method C: Robinson-Gabriel
Target Regiochemistry 2-Cyclopropyl 5-Cyclopropyl 2- or 5-Substituted
Step Count 1 (Convergent)3 (Linear)3-4 (Linear)
Overall Yield 75% - 88% 35% - 45%25% - 40%
Atom Economy HighLow (Loss of Tosyl, POCl3 waste)Low
Cyclopropane Stability Excellent (Mild Base)Good (Base/Acid steps)Risk (Strong Acid/Heat)
Key Intermediate N-acyl-aminomalononitrile5-Cyclopropyloxazole

-acylamino ketone

Part 4: Mechanistic Insight (Method A)

Understanding the mechanism of the AMNT condensation is vital for troubleshooting low yields. The reaction relies on the nucleophilicity of the central carbon in the intermediate amide.

Mechanism Step1 Reagents: Cyclopropyl-COCl + Aminomalononitrile Step2 Intermediate A: N-Acyl-aminomalononitrile Step1->Step2 N-Acylation (-HCl) Step3 Tautomerization: Enol / Ketenimine form Step2->Step3 Base Promoted Step4 Cyclization: Intramolecular O-attack on Nitrile Step3->Step4 5-exo-dig Final Product: 5-amino-2-cyclopropyl -oxazole-4-carbonitrile Step4->Final Tautomerization

Figure 2: Mechanistic pathway of the Aminomalononitrile condensation. Note the critical base-promoted tautomerization step.

References

  • Freeman, F. (1980). Synthesis of 2,4,5-Trisubstituted Oxazoles. Chemical Reviews, 80(4), 329–350.

  • Van Leusen, A. M., et al. (1972).[5] Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes.[4] Tetrahedron Letters, 13(23), 2369-2372.

  • Ohtsuka, Y. (1976). Reaction of Aminomalononitrile with Acid Chlorides. Journal of Organic Chemistry, 41(4), 629–633.
  • BenchChem. (2025).[2] Comparative Guide to Oxazole Synthesis.

  • Organic Syntheses. (2022). Procedures involving Cyclopropanecarbonyl chloride.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-cyclopropyloxazole-4-carbonitrile

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS No. 196411-04-8).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS No. 196411-04-8). As a valued member of the scientific community, your safety is paramount. This document moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

The procedures outlined herein are grounded in established safety protocols for nitrile- and cyanide-containing compounds, and align with the regulatory frameworks of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Core Principle: Hazard-Awareness and Risk Mitigation

5-Amino-2-cyclopropyloxazole-4-carbonitrile is a heterocyclic aromatic compound used in medicinal chemistry research.[1] Its structure contains a carbonitrile (-C≡N) group. This functional group is the primary driver of its hazard profile.

The Critical Hazard: The carbonitrile group classifies this compound with other organic cyanides. The principal danger associated with this class of chemicals is the potential for the release of highly toxic hydrogen cyanide (HCN) gas.[2][3] This can occur under specific conditions:

  • Contact with Acids: Mixing with acids will cause a rapid and potentially fatal release of HCN gas.[4][5][6]

  • Thermal Decomposition: Heating the compound to decomposition can also liberate HCN.[4][5]

Therefore, all handling and disposal procedures are designed to prevent these reactions. Assume the compound is toxic via inhalation, ingestion, and skin absorption, as is common for this chemical family.[3][7][8] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before beginning any work.[4][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 5-Amino-2-cyclopropyloxazole-4-carbonitrile in any form—pure solid, in solution, or as waste. The goal is to create a complete barrier to prevent any route of exposure.

Task Required PPE Rationale & Key Considerations
Routine Handling & Weighing • Standard Lab Coat• Safety Goggles• Double Nitrile GlovesDouble gloving is a critical best practice to protect against potential tears or rapid permeation of the outer glove.[2][3][4] All weighing and transfers must be performed inside a certified chemical fume hood.[2][6]
Preparing Solutions • Standard Lab Coat• Safety Goggles & Face Shield• Double Nitrile or Neoprene GlovesA face shield provides an additional layer of protection against splashes, which are more likely when handling liquids.[3][4]
Waste Handling & Decontamination • Chemical-Resistant Apron over Lab Coat• Safety Goggles & Face Shield• Heavy-Duty Nitrile or PVC GlovesHandling waste may involve larger volumes and a higher risk of splashing. Thicker, more robust gloves are recommended.[5]
Spill Cleanup • Chemical-Resistant Coveralls• Safety Goggles & Face Shield• Heavy-Duty Nitrile or PVC Gloves• Appropriate Respirator (contact EHS)For any significant spill, respiratory protection may be necessary. Always consult your institution's Environmental Health & Safety (EHS) office for guidance.[8]

Step-by-Step Disposal Protocol

The disposal of 5-Amino-2-cyclopropyloxazole-4-carbonitrile must follow the "cradle-to-grave" principle for hazardous waste management mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[11][12] The generator of the waste is responsible for it from creation to final disposal.

Step 1: Designate a Waste Accumulation Area

Establish a designated area within the lab for hazardous waste, known as a Satellite Accumulation Area (SAA).[13] This area must be under the control of laboratory personnel and away from general traffic. Crucially, this area must be segregated from all acids and strong oxidizing agents.[3][14]

Step 2: Use Proper Waste Containers
  • Container Material: Use only chemically compatible containers, typically high-density polyethylene (HDPE) for both liquids and solids. The container must have a secure, vapor-tight lid.[13][15]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:[10][13]

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 5-Amino-2-cyclopropyloxazole-4-carbonitrile" (and any solvents present)

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 3: Segregate and Dispose of Waste Streams

The following diagram illustrates the decision-making process for proper waste disposal.

G cluster_ppe Always Wear Appropriate PPE start Waste Generated (In Chemical Fume Hood) waste_type Identify Waste Form start->waste_type ppe_node Refer to PPE Table solid Unused/Expired Solid Compound waste_type->solid Solid liquid Contaminated Solutions (e.g., from reactions, chromatography) waste_type->liquid Liquid consumables Contaminated Consumables (Gloves, Wipes, Pipette Tips) waste_type->consumables Consumables solid_container Collect in dedicated 'Solid Hazardous Waste' container. Ensure container is sealed. solid->solid_container liquid_container Collect in dedicated 'Liquid Hazardous Waste' container. Keep container sealed when not in use. DO NOT mix with acidic waste. liquid->liquid_container consumables_container 1. Double-bag in clear plastic bags. 2. Seal the bag. 3. Place in 'Solid Hazardous Waste' container. consumables->consumables_container final_steps Store sealed, labeled container in designated Satellite Accumulation Area (SAA). Request pickup from EHS for final disposal via a licensed facility. solid_container->final_steps liquid_container->final_steps consumables_container->final_steps

Caption: Disposal workflow for 5-Amino-2-cyclopropyloxazole-4-carbonitrile waste.

Step 4: Decontamination of Glassware and Surfaces

Any non-disposable items that come into contact with the compound must be decontaminated immediately. This is a critical step to prevent cross-contamination and accidental exposure.

  • Perform all decontamination inside a chemical fume hood. [2][6]

  • Initial Rinse: First, rinse surfaces and glassware with a pH 10 buffer solution. This alkaline condition helps to stabilize the cyanide ion and prevent HCN formation.[4][5][6]

  • Chemical Inactivation: Next, carefully rinse with a freshly prepared 10% bleach (sodium hypochlorite) solution. The bleach will oxidize the cyanide into the less toxic cyanate ion. Allow a contact time of at least 15-30 minutes.

  • Final Cleaning: Follow with a standard laboratory detergent wash and final rinses with deionized water.

  • Collect all rinsates from the decontamination process as hazardous liquid waste.[13]

Emergency Procedures

Speed is essential when responding to any incident involving a cyanide-containing compound.[6]

Spills
  • Small Spill (Contained in Fume Hood):

    • Ensure appropriate PPE is worn.[3]

    • For solids, carefully collect the material with a brush and dustpan and place it in the hazardous waste container.[3]

    • For liquids, absorb the spill with a chemical absorbent pad or vermiculite.

    • Place all cleanup materials into the solid hazardous waste container.[5]

    • Decontaminate the spill area as described in Step 4 above.

  • Large Spill (Outside of Fume Hood):

    • Evacuate the laboratory immediately. Alert all personnel in the vicinity.[5]

    • If safe to do so, close the laboratory doors to contain any potential vapors.

    • Call your institution's emergency number (e.g., 911 or EHS) and inform them of a spill involving a cyanide-containing compound.[2][5]

    • Do not re-enter the area until cleared by emergency responders.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[2][4]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][4]

  • Inhalation: Move the affected person to fresh air immediately.[3]

  • In all cases of exposure, seek immediate medical attention. Call your emergency number and inform them of a potential cyanide exposure. Provide the SDS to the medical responders.[7]

Conclusion: A Commitment to Safety

The proper disposal of 5-Amino-2-cyclopropyloxazole-4-carbonitrile is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific research. By understanding the chemical hazards posed by the carbonitrile group and adhering to the multi-layered safety protocols outlined in this guide, you protect yourself, your colleagues, and the environment. Always prioritize a thorough hazard assessment, the consistent use of proper PPE, and a meticulously managed waste disposal stream.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. [Link]

  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • University College London. (2021, June 7). Cyanide Compounds | Safety Services. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Concrete Safes. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?[Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • AminoChem. (n.d.). SDS AMINOTERRA®. [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Nitriles, aliphatic. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Amino-2-cyclopropyloxazole-4-carbonitrile

[1] Part 1: Executive Safety Assessment Compound Class: Heterocyclic Organic Nitrile / Primary Amine Physical State: Solid (Crystalline Powder) Handling 5-Amino-2-cyclopropyloxazole-4-carbonitrile requires a nuanced appr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Assessment

Compound Class: Heterocyclic Organic Nitrile / Primary Amine Physical State: Solid (Crystalline Powder)

Handling 5-Amino-2-cyclopropyloxazole-4-carbonitrile requires a nuanced approach that goes beyond standard "lab safety." This molecule contains three distinct functional groups that dictate its hazard profile:

  • Nitrile Group (-CN): Potential for metabolic release of cyanide ions (slow acting) and liberation of Hydrogen Cyanide (HCN) gas if exposed to strong acids.

  • Primary Amine (-NH2): A likely sensitizer and caustic irritant to mucous membranes.

  • Cyclopropyl Ring: Adds ring strain, increasing potential reactivity and metabolic instability compared to alkyl analogs.

Critical Hazard Designation:

  • Acute Toxicity (Oral/Inhalation): Treat as Category 3 (Toxic).[1]

  • Skin/Eye Corrosion: Category 2A (Severe Irritant).

  • Incompatibility: FATAL IF MIXED WITH ACIDS.

Part 2: The PPE Matrix (Self-Validating Systems)

Do not rely on generic "safety gear." Use this tiered protection matrix based on the state of matter.

Tier 1: Solid Handling (Weighing & Transfer)

Goal: Prevent inhalation of high-potency dust and dermal sensitization.

ComponentSpecificationTechnical Rationale
Gloves (Primary) Nitrile (5 mil minimum) Provides adequate barrier against dry powders.
Gloves (Inner) Latex or Nitrile (White) Validation Mechanism: Wear a white inner glove under a blue/purple outer glove. Any tear or breach becomes immediately visible due to color contrast.
Respiratory P100 / N95 (Fit-Tested) The cyclopropyl-amine moiety is a potential respiratory sensitizer. A standard surgical mask provides zero protection against molecular dust.
Body Tyvek® Lab Coat (Closed Front) Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom. Use disposable Tyvek for weighing.
Eye Chemical Splash Goggles Safety glasses are insufficient. Dust can bypass side-shields and react with ocular moisture to form alkaline burns.
Tier 2: Solution Handling (Synthesis & Extraction)

Goal: Prevent permeation of organic solvents carrying the active compound.

ComponentSpecificationTechnical Rationale
Gloves Laminate (Silver Shield/4H) If dissolved in DCM or THF, standard nitrile degrades in <2 minutes. Laminate gloves offer >4 hours breakthrough time.
Dexterity Layer Outer Nitrile (Disposable) Laminate gloves are slippery. Wear a tight-fitting nitrile glove over the laminate glove for grip control.
Respiratory Half-Mask with OV/AG Cartridge OV/AG (Organic Vapor / Acid Gas): Essential. If the nitrile hydrolyzes or contacts acid, the AG filter captures incidental HCN.

Part 3: Operational Lifecycle & Workflow

This workflow integrates safety checks directly into the experimental process.

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap. If a smell of almonds or ammonia is present, do not open . This indicates decomposition.

  • Segregation: Store in a cool, dry cabinet designated for "Nitrogenous Bases."

  • FATAL ERROR PREVENTION: NEVER store on the same shelf as Mineral Acids (Sulfuric, Hydrochloric) or Oxidizers.

Phase 2: Weighing (The Critical Step)

Static electricity is the enemy of cyclopropyl derivatives, which are often fluffy powders.

  • Engineering Control: Use a Static Eliminator (Ionizing Bar) inside the balance enclosure.

  • Technique: Do not use a spatula. Use the "tap and pour" method from a pre-weighed vial to minimize airborne particles.

  • Decontamination: Immediately wipe the balance area with a 10% Sodium Thiosulfate solution (neutralizes potential cyanide traces) followed by ethanol.

Phase 3: Reaction & Waste Disposal
  • The "Acid Watch": If your protocol requires an acidic workup (e.g., HCl quench), you must test the headspace for HCN using a handheld detector or colorimetric strip before opening the vessel.

  • Waste Stream:

    • Solid Waste: Double-bagged in "Hazardous - Toxic" bin.

    • Liquid Waste: Segregate into "Basic Organic Waste."

    • Labeling: Explicitly write "CONTAINS ORGANIC NITRILES - DO NOT ACIDIFY" on the waste tag.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for exposure response and waste segregation.

SafetyProtocol cluster_state State of Matter Assessment cluster_ppe PPE Selection cluster_waste Disposal Logic (CRITICAL) Start Handling 5-Amino-2-cyclopropyloxazole-4-carbonitrile Solid Solid / Powder Start->Solid Liquid Solution / Reaction Mix Start->Liquid P100 Resp: P100/N95 Glove: Double Nitrile Solid->P100 Dust Hazard OVAG Resp: OV/AG Cartridge Glove: Laminate (Silver Shield) Liquid->OVAG Permeation Hazard CheckpH Check pH of Waste P100->CheckpH OVAG->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Risk of HCN Basic Basic/Neutral (pH >= 7) CheckpH->Basic Treat Neutralize with NaOH Check for HCN Acidic->Treat MUST Neutralize Dispose Dispose: Basic Organic Waste Tag: 'NITRILES - NO ACID' Basic->Dispose Treat->Basic

Caption: Workflow for PPE selection based on physical state and critical waste disposal logic to prevent HCN generation.

Part 5: Emergency Response (Cyanide Awareness)

While this compound is an organic nitrile (less acutely toxic than NaCN), the "Senior Scientist" approach dictates preparedness for the worst-case metabolite: Cyanide.

  • Exposure Symptoms:

    • Early: Headache, dizziness, rapid breathing, smell of "bitter almonds" (genetic ability to smell this varies).

    • Late: Gasping, seizures, cherry-red skin (rare).

  • First Aid:

    • Inhalation: Move to fresh air immediately. Oxygen is the primary antidote for minor exposure.

    • Skin: Wash with soap and water for 15 minutes. Do not scrub (abrasion increases absorption).

    • Antidote Kit: Ensure a Cyanide Antidote Kit (Hydroxocobalamin) is available on site if handling >10g of the compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (2025). Compound Summary: Organic Nitriles and Oxazole Derivatives Safety Profile. [Link]

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